Naltriben mesylate
Description
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Properties
Molecular Formula |
C27H29NO7S |
|---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
(1S,2S,21R)-22-(cyclopropylmethyl)-11,14-dioxa-22-azaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;methanesulfonic acid |
InChI |
InChI=1S/C26H25NO4.CH4O3S/c28-18-8-7-15-11-20-26(29)12-17-16-3-1-2-4-19(16)30-22(17)24-25(26,21(15)23(18)31-24)9-10-27(20)13-14-5-6-14;1-5(2,3)4/h1-4,7-8,14,20,24,28-29H,5-6,9-13H2;1H3,(H,2,3,4)/t20-,24?,25+,26-;/m1./s1 |
InChI Key |
XRRFZOCDAWPIBB-PTRRMALRSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Naltriben Mesylate: A Dual-Action Ligand Targeting Opioid and TRP Channels
An In-depth Technical Guide on the Mechanism of Action
Executive Summary
Naltriben (B52518) mesylate is a versatile pharmacological tool primarily recognized for its potent and selective antagonism of the delta (δ)-opioid receptor, exhibiting a notable preference for the δ₂ subtype. This selectivity has established naltriben as a critical compound in differentiating the functional roles of δ-opioid receptor subtypes. Beyond its classical role in the opioid field, emerging research has unveiled a second, distinct mechanism of action: the activation of the Transient Receptor Potential Melastatin 7 (TRPM7) channel. This dual pharmacology, targeting both a G-protein coupled receptor and an ion channel, positions naltriben as a unique molecular probe with implications for neuroscience, oncology, and beyond. This guide provides a comprehensive overview of naltriben's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its complex pharmacology for researchers, scientists, and drug development professionals.
Primary Mechanism: Selective Delta-Opioid Receptor Antagonism
Naltriben's principal and most well-characterized mechanism of action is its competitive antagonism of the δ-opioid receptor. Opioid receptors, including the μ (mu), δ (delta), and κ (kappa) subtypes, are G-protein coupled receptors (GPCRs) that mediate the effects of endogenous and exogenous opioids. Upon activation by an agonist, these receptors typically couple to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.
Naltriben binds to the δ-opioid receptor with high affinity, thereby preventing the binding of endogenous ligands (e.g., enkephalins) and exogenous agonists. By occupying the receptor's binding site without inducing a conformational change necessary for G-protein activation, naltriben effectively blocks the downstream signaling cascade. In vivo studies have confirmed its selectivity, demonstrating that its effects are blocked by the δ-opioid receptor antagonist naltrindole, but not by antagonists of the μ- or κ-opioid receptors[1].
Receptor Subtype Selectivity
Naltriben is particularly noted for its selectivity for the δ₂-opioid receptor subtype over the δ₁ subtype[2][3][4]. This property has been instrumental in studies aimed at elucidating the distinct physiological roles of these subtypes.
Quantitative Binding Affinity
The selectivity of naltriben for the δ-opioid receptor is quantitatively demonstrated by its binding affinity (Ki) values. While highly potent at δ receptors, it displays significantly lower affinity for μ- and κ-opioid receptors.
| Receptor Subtype | Ligand Used for Displacement | Ki (nM) | Source |
| δ-Opioid | [³H]naltrindole | High Affinity (Sub-nanomolar range implied by selectivity) | [1][2] |
| μ-Opioid | [³H]DAMGO | 19.79 ± 1.12 | |
| κ-Opioid | [³H]diprenorphine | 82.75 ± 6.32 |
Note: The Ki for the δ-opioid receptor is described qualitatively as high affinity and selective in the cited literature, with specific comparative values from the same study as the μ and κ data not being available.
Signaling Pathway of Delta-Opioid Receptor Antagonism
The canonical signaling pathway initiated by δ-opioid receptor agonists involves the inhibition of adenylyl cyclase. Naltriben, as an antagonist, prevents this inhibition.
Caption: Delta-opioid receptor antagonism by naltriben.
Secondary Mechanism: TRPM7 Channel Activation
In addition to its role as an opioid receptor antagonist, naltriben has been identified as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel. TRPM7 is a non-selective cation channel that plays a crucial role in cellular magnesium homeostasis and has been implicated in various physiological and pathological processes, including cancer cell migration and invasion.
Naltriben potentiates TRPM7 channel activity, leading to an influx of cations, including Ca²⁺. This activation is thought to occur through a direct interaction with the channel, likely at the TRP domain.
Quantitative Functional Activity
The activation of TRPM7 by naltriben has been quantified, with a reported half-maximal effective concentration (EC₅₀).
| Channel | Effect | EC₅₀ (µM) | Source |
| TRPM7 | Activation (Positive Gating Modulator) | ~20 |
Signaling Pathway of TRPM7 Activation
The activation of TRPM7 by naltriben has been shown to enhance glioblastoma cell migration and invasion through the upregulation of the MAPK/ERK signaling pathway.
Caption: TRPM7 channel activation by naltriben.
Experimental Protocols
The characterization of naltriben's mechanism of action relies on standard pharmacological assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (Competition)
This assay determines the binding affinity (Ki) of an unlabeled compound (naltriben) by measuring its ability to displace a radiolabeled ligand from a receptor.
Objective: To determine the Ki of naltriben for μ, δ, and κ-opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from rat brain or CHO cells stably expressing the human receptor).
-
Radioligands: [³H]DAMGO (for μ), [³H]naltrindole or [³H]DPDPE (for δ), [³H]U69,593 or [³H]diprenorphine (for κ).
-
Unlabeled naltriben mesylate.
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine.
-
96-well microplates.
-
Filtration apparatus (cell harvester).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize brain tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add membrane preparation, radioligand (at a concentration near its Kd), and binding buffer.
-
Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a non-radiolabeled universal opioid antagonist (e.g., 10 µM naloxone).
-
Competition: Add membrane preparation, radioligand, and varying concentrations of naltriben.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of naltriben.
-
Determine the IC₅₀ (concentration of naltriben that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a radioligand competition binding assay.
cAMP Accumulation Assay (Functional Antagonism)
This assay measures the ability of an antagonist to reverse the inhibition of cAMP production caused by an agonist.
Objective: To determine the functional antagonist potency (e.g., IC₅₀ or Kb) of naltriben at the δ-opioid receptor.
Materials:
-
HEK293 or CHO cells stably expressing the δ-opioid receptor.
-
A δ-opioid receptor agonist (e.g., DPDPE).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
IBMX (a phosphodiesterase inhibitor).
-
This compound.
-
Assay buffer (e.g., HBSS with HEPES and BSA).
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
Procedure:
-
Cell Culture: Plate the cells in a suitable format (e.g., 384-well plate) and grow to the desired confluency.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of naltriben for a specified time (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of a δ-opioid agonist (typically the EC₈₀) in the presence of forskolin and IBMX. The forskolin stimulates cAMP production, which is then inhibited by the agonist.
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis:
-
Plot the cAMP levels against the log concentration of naltriben.
-
The data will show that as the concentration of naltriben increases, it reverses the agonist-induced inhibition of cAMP production.
-
Determine the IC₅₀ of naltriben for this reversal.
-
The antagonist equilibrium dissociation constant (Kb) can be calculated using the Schild equation if a full dose-response curve to the agonist is generated in the presence of multiple fixed concentrations of naltriben.
-
Conclusion
This compound exhibits a dual mechanism of action, serving as a highly selective antagonist of the δ-opioid receptor and as an activator of the TRPM7 ion channel. Its high affinity and selectivity for the δ₂-opioid receptor subtype make it an invaluable tool for dissecting the complexities of the opioid system. The discovery of its activity at TRPM7 channels opens new avenues for research, particularly in understanding the interplay between opioid signaling and ion channel function in both physiological and pathological contexts such as cancer. A thorough understanding of these dual mechanisms, supported by robust quantitative data and well-defined experimental protocols, is essential for the effective application of naltriben in research and drug development.
References
- 1. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Naltriben Mesylate: A Technical Guide to its Function as a Selective δ2-Opioid Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naltriben (B52518) mesylate is a potent and selective antagonist of the δ-opioid receptor (DOR), with a notable preference for the δ2 subtype. This characteristic has established it as an invaluable pharmacological tool for differentiating the roles of δ-opioid receptor subtypes in various physiological and pathological processes. This technical guide provides a comprehensive overview of Naltriben mesylate, including its binding affinity and selectivity profile, detailed experimental protocols for its characterization, and a visualization of its mechanism of action within the δ-opioid receptor signaling pathway. The information presented herein is intended to support researchers and drug development professionals in utilizing this compound for the investigation of opioid receptor pharmacology and the development of novel therapeutics.
Introduction
The δ-opioid receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a key target in pain modulation, mood regulation, and other neurological functions. The existence of at least two distinct subtypes, δ1 and δ2, has been proposed, necessitating the development of selective ligands to elucidate their specific functions. Naltriben, a derivative of the opioid antagonist naltrexone, has emerged as a critical tool in this endeavor due to its selective antagonism at the δ2-opioid receptor.[1][2] This guide delves into the technical aspects of this compound, providing the necessary data and methodologies for its effective use in research and development.
Quantitative Data: Binding Affinity and Selectivity
The selectivity of this compound for the δ2-opioid receptor is a crucial aspect of its utility. The following tables summarize the quantitative data from various in vitro and in vivo studies, highlighting its binding affinity (Ki) and antagonist potency (pA2) at different opioid receptor subtypes. It is important to note that variations in experimental conditions (e.g., radioligand used, tissue source) can lead to differences in reported values across studies.
| Receptor Subtype | Ligand Displaced | Tissue Source | Ki (nM) | Reference |
| µ-Opioid | [3H]DAMGO | Rat cerebral cortex membranes | 19.79 ± 1.12 | [3] |
| Opioid (non-selective) | [3H]diprenorphine | Rat cerebral cortex membranes (in the presence of DAMGO and DPDPE) | 82.75 ± 6.32 | [3] |
Table 1: Naltriben Binding Affinity (Ki)
| Receptor Subtype | Agonist | Antagonist Potency (pA2) | Reference |
| δ-Opioid (mouse) | Not Specified | 10.9 (pKi) | [4] |
Table 2: Naltriben Antagonist Potency
| Comparison | Method | Fold Selectivity | Tissue Source | Reference |
| δ2 vs. δ1 | Inhibition of [3H]naltriben binding | 9.6- to 12.9-fold more potent than BNTX (a δ1-selective antagonist) | Mouse brain | [5] |
Table 3: Naltriben Selectivity Profile
Experimental Protocols
The characterization of this compound's antagonist properties relies on a suite of well-established in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.
In Vitro Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of this compound for opioid receptors by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the Ki of this compound at δ1, δ2, µ, and κ opioid receptors.
Materials:
-
Cell membranes prepared from tissues or cell lines expressing the opioid receptor subtypes of interest.
-
Radioligands:
-
δ1: [3H]DPDPE ([D-Pen2, D-Pen5]enkephalin)
-
δ2: [3H]Deltorphin II or [3H]Naltrindole in the presence of a δ1-selective ligand to block δ1 sites.
-
µ: [3H]DAMGO ([D-Ala2, N-MePhe4, Gly-ol]-enkephalin)
-
κ: [3H]U69,593
-
-
This compound stock solution.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 100-200 µg/mL.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and cell membranes.
-
Non-specific Binding: Assay buffer, radioligand, a high concentration of a non-labeled universal opioid ligand (e.g., naloxone), and cell membranes.
-
Competition: Assay buffer, radioligand, varying concentrations of this compound, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value (the concentration of Naltriben that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: [35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins upon receptor agonism and the blockade of this activation by an antagonist like Naltriben.
Objective: To determine the ability of this compound to antagonize agonist-stimulated [35S]GTPγS binding to δ-opioid receptors.
Materials:
-
Cell membranes expressing the δ-opioid receptor.
-
δ-opioid receptor agonist (e.g., SNC80).
-
This compound stock solution.
-
[35S]GTPγS (non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).
Procedure:
-
Membrane Preparation: As described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Basal Binding: Assay buffer, membranes, and [35S]GTPγS.
-
Agonist-stimulated Binding: Assay buffer, membranes, δ-agonist, and [35S]GTPγS.
-
Antagonism: Assay buffer, membranes, varying concentrations of this compound, δ-agonist, and [35S]GTPγS.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration and Quantification: As described in the radioligand binding assay protocol.
-
Data Analysis: Calculate the percentage of inhibition of agonist-stimulated [35S]GTPγS binding by this compound. Determine the IC50 value and subsequently the antagonist dissociation constant (Kb).
In Vivo Assay: Tail-Flick Test
This is a common behavioral assay to assess the analgesic effects of opioids and the antagonistic properties of compounds like Naltriben.
Objective: To evaluate the ability of this compound to block the antinociceptive effects of a δ-opioid agonist in rodents.
Materials:
-
Male Sprague-Dawley rats or CD-1 mice.
-
δ-opioid receptor agonist (e.g., [D-Ala2,Glu4]deltorphin for δ2).
-
This compound solution for injection (e.g., subcutaneous).
-
Tail-flick apparatus (radiant heat source).
Procedure:
-
Acclimation: Acclimate the animals to the testing environment and handling for several days prior to the experiment.
-
Baseline Latency: Determine the baseline tail-flick latency for each animal by focusing the radiant heat source on the tail and measuring the time until the animal flicks its tail away. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.
-
Drug Administration:
-
Administer this compound (or vehicle control) at a predetermined time before the agonist.
-
Administer the δ-opioid agonist (or vehicle control).
-
-
Testing: Measure the tail-flick latency at various time points after agonist administration.
-
Data Analysis: Express the data as the percentage of maximum possible effect (%MPE) calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. Compare the %MPE between the agonist-only group and the group pre-treated with this compound to determine the antagonist effect.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows associated with this compound.
References
- 1. Naltriben - Wikipedia [en.wikipedia.org]
- 2. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. δ receptor | Opioid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Naltriben as a TRPM7 Channel Activator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Melastatin 7 (TRPM7) channel is a unique bifunctional protein, acting as both a non-specific divalent cation channel and a serine/threonine kinase.[1][2][3] Ubiquitously expressed, TRPM7 is a master regulator of cellular magnesium and calcium homeostasis and is critically involved in a myriad of physiological processes, including embryonic development, cell proliferation, migration, and immune responses.[1][2][4][5] Given its implication in pathological conditions such as cancer, cardiovascular disorders, and neuronal death, TRPM7 has emerged as a significant therapeutic target.[1][4][6] The pharmacological landscape for studying TRPM7 has been historically dominated by inhibitors. However, the identification of naltriben (B52518), a δ-opioid receptor antagonist, as the first selective small-molecule activator of TRPM7 has provided a powerful new tool to probe the channel's function under physiological conditions.[1][2][7][8] This guide provides an in-depth technical overview of naltriben's role as a TRPM7 activator, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways.
Naltriben: A Selective TRPM7 Positive Gating Modulator
Naltriben was identified through a Ca2+ imaging-based screen as a potent and selective positive gating modulator of the TRPM7 channel.[1][6] Unlike other experimental methods that require intracellular Mg2+ depletion to study TRPM7 currents, naltriben reversibly activates both recombinant and native TRPM7 channels under physiological intracellular Mg2+ concentrations and even in low PIP2 conditions.[1][2][7] This characteristic makes it an invaluable tool for investigating the direct consequences of TRPM7 channel activation in intact cellular systems. Its selectivity has been demonstrated, with no significant effects observed on other TRP channels like TRPM2, TRPM8, and TRPV1 at effective concentrations.[6][7]
Quantitative Data on Naltriben-Mediated TRPM7 Activation
The following table summarizes the key quantitative findings from studies investigating the effects of naltriben on TRPM7 channels in various cell models.
| Parameter | Value | Cell Type / System | Experimental Condition | Source |
| EC₅₀ | ~20 µM | Recombinant TRPM7 | Ca²⁺ imaging-based assay | [6][7] |
| Current Density Increase | From 9.7 ± 2.4 pA/pF to 31.3 ± 4.9 pA/pF | U87 Glioblastoma Cells | Whole-cell patch-clamp at +100 mV with 50 µM naltriben | [6] |
| Intracellular Ca²⁺ Influx | Increase of 340/380 ratio by 0.65 ± 0.04 | U87 Glioblastoma Cells | Fura-2 ratiometric imaging with 50 µM naltriben | [6] |
| Concentration for M2 Macrophage Polarization | 20 µM, 30 µM, 50 µM | Mouse Bone Marrow-Derived Macrophages | 24-hour treatment | [9] |
| Concentration for Adipocyte Ca²⁺ Influx | 50 µM | 3T3-L1 Adipocytes | Fura-2 ratiometric imaging | [10] |
Mechanism of Action and Signaling Pathways
Naltriben functions as a positive gating modulator, directly interacting with the TRPM7 channel protein to increase its open probability.[6] Mutagenesis studies have suggested that the binding site for naltriben is located within or near the TRP domain of the channel.[1][2][7] Cryo-electron microscopy has further elucidated the structural basis of this activation, revealing the specific binding pocket.[4][5] Naltriben's action is competitive with TRPM7 inhibitors such as NS8593.[1][2]
Upon activation, the influx of cations, particularly Ca²⁺, through the TRPM7 pore initiates downstream signaling cascades. In glioblastoma cells, naltriben-mediated TRPM7 activation has been shown to specifically enhance the MAPK/ERK signaling pathway, while having no effect on the PI3K/Akt pathway.[6][11][12][13] This leads to increased expression of matrix metalloproteinase-2 (MMP-2), which facilitates the degradation of the extracellular matrix, thereby promoting cell migration and invasion.[6]
Detailed Experimental Protocols
Reproducing the findings related to naltriben requires precise experimental methodologies. Below are detailed protocols for key experiments cited in the literature.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to directly measure the ion currents flowing through TRPM7 channels in the cell membrane.
-
Cell Preparation: U87 glioblastoma cells are cultured on glass coverslips to ~70% confluency.
-
Recording Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 Cs-glutamate, 8 NaCl, 10 HEPES, 10 EGTA, 0.5 MgCl₂. pH adjusted to 7.2 with CsOH. The low internal Mg²⁺ facilitates the measurement of TRPM7-like currents, though naltriben can activate the channel even at physiological Mg²⁺ levels.[1][7]
-
-
Recording Procedure:
-
A glass micropipette with a resistance of 3-5 MΩ is used to form a high-resistance (>1 GΩ) seal with the cell membrane (giga-seal).
-
The membrane patch under the pipette is ruptured to achieve the whole-cell configuration, allowing dialysis of the cell interior with the pipette solution.
-
The cell is held at a holding potential (e.g., -40 mV).[14] Currents are elicited using a voltage ramp protocol, typically from -100 mV to +100 mV over 350-500 ms.[14]
-
A stable baseline current is recorded.
-
Naltriben (e.g., 50 µM) is applied to the bath via a perfusion system. The potentiation of the characteristic outwardly rectifying TRPM7 current is recorded.
-
A final "washout" step with the external solution is performed to demonstrate the reversibility of naltriben's effect.[6]
-
Fura-2 Ratiometric Calcium Imaging
This method measures changes in intracellular free calcium concentration ([Ca²⁺]i) in response to TRPM7 activation.
-
Cell Preparation: U87 cells are grown on glass-bottom dishes.
-
Dye Loading: Cells are incubated in the dark at room temperature for 30-45 minutes with a solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in a physiological salt solution (e.g., Hanks' Balanced Salt Solution).
-
Imaging Procedure:
-
After loading, cells are washed to remove extracellular Fura-2 AM and allowed to de-esterify for at least 20 minutes.
-
The dish is mounted on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Cells are continuously perfused with the external solution.
-
Cells are alternately excited with light at 340 nm and 380 nm wavelengths, and the emission fluorescence is captured at ~510 nm.
-
A stable baseline ratio of F340/F380 is established.
-
Naltriben (e.g., 50 µM) is added to the perfusion solution, and the change in the F340/F380 ratio is recorded over time. An increase in the ratio corresponds to an increase in [Ca²⁺]i.[6]
-
Western Immunoblotting
This technique is used to quantify changes in the expression and phosphorylation status of proteins in signaling pathways.
-
Cell Treatment and Lysis: U87 cells are treated with vehicle (e.g., 0.1% DMSO) or naltriben for a specified duration. Cells are then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., anti-p-ERK1/2, anti-t-ERK1/2, anti-MMP-2, and a loading control like anti-β-actin).[6]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.
-
Conclusion
Naltriben has been firmly established as a selective and potent small-molecule activator of the TRPM7 channel. Its ability to potentiate channel activity under physiological conditions has made it an indispensable pharmacological tool. Studies utilizing naltriben have been pivotal in elucidating the downstream consequences of TRPM7 activation, particularly in the context of cancer cell biology, where it has been shown to promote migration and invasion through the MAPK/ERK signaling pathway.[6][11][13] The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers aiming to investigate the multifaceted roles of the TRPM7 channel in health and disease. The continued application of naltriben in diverse biological systems promises to further unravel the complexities of TRPM7 function and validate its potential as a therapeutic target.
References
- 1. Activation of TRPM7 channels by small molecules under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Structural mechanisms of TRPM7 activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural and Synthetic Modulators of the TRPM7 Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. oncotarget.com [oncotarget.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Influence of Naltriben Mesylate on Glioblastoma Cell Migration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors, characterized by its highly infiltrative nature. Understanding the molecular mechanisms that drive glioblastoma cell migration is paramount for the development of novel therapeutic strategies. This technical guide provides an in-depth analysis of the effects of naltriben (B52518) mesylate on glioblastoma cell migration, drawing upon key findings from foundational research. Naltriben, a molecule with dual activity as a selective δ2-opioid receptor antagonist and a Transient Receptor Potential Melastatin 7 (TRPM7) channel activator, has been shown to significantly enhance glioblastoma cell migration and invasion. This document details the signaling pathways implicated, presents quantitative data from seminal experiments, and provides comprehensive experimental protocols for the methodologies used to elucidate these effects.
Introduction: The Challenge of Glioblastoma Invasion
The lethality of glioblastoma is intrinsically linked to the diffuse invasion of tumor cells into the surrounding brain parenchyma, which renders complete surgical resection virtually impossible and contributes to tumor recurrence. This migratory process is orchestrated by a complex interplay of signaling pathways that regulate cytoskeletal dynamics, cell-matrix adhesion, and the degradation of the extracellular matrix. A growing body of evidence has implicated ion channels in the regulation of cancer cell motility. Among these, the TRPM7 channel, a bifunctional protein with both ion channel and kinase domains, has emerged as a significant player in glioblastoma progression.[1][2]
Naltriben mesylate is a well-established selective antagonist of the δ-opioid receptor.[3] However, research has unveiled its additional role as a potent activator of the TRPM7 channel.[4][5] This guide focuses on the latter activity, which has been demonstrated to promote the migratory and invasive phenotype of glioblastoma cells in vitro.[4][5]
This compound's Mechanism of Action in Glioblastoma Cell Migration
The primary mechanism by which this compound enhances glioblastoma cell migration is through the potentiation of the TRPM7 channel.[4][5] This leads to a cascade of downstream signaling events that culminate in increased cell motility and invasion.
Activation of the TRPM7 Channel and Calcium Influx
Naltriben directly activates the TRPM7 channel, leading to an influx of divalent cations, most notably Ca2+.[4][5] This elevation in intracellular calcium acts as a crucial second messenger, initiating downstream signaling cascades.
The MAPK/ERK Signaling Pathway
The influx of Ca2+ following TRPM7 activation leads to the stimulation of the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway.[4] This pathway is a central regulator of cell proliferation, differentiation, and migration. The activation of ERK1/2 is a key event in promoting the migratory phenotype in glioblastoma cells treated with naltriben.[4][5] Notably, the PI3K/Akt signaling pathway, another critical regulator of cell survival and growth, does not appear to be significantly affected by naltriben-mediated TRPM7 activation in this context.[4][6]
Upregulation of Matrix Metalloproteinase-2 (MMP-2)
A crucial downstream effector of the MAPK/ERK pathway is the upregulation of matrix metalloproteinases (MMPs). Specifically, naltriben treatment has been shown to increase the expression of MMP-2.[4][5] MMP-2 is a key enzyme responsible for the degradation of the extracellular matrix, a critical step that allows for the invasion of cancer cells into the surrounding tissue.[4]
The Role of the Delta-Opioid Receptor
While naltriben is a known δ-opioid receptor antagonist, the observed pro-migratory effects in glioblastoma cells are attributed to its activation of TRPM7.[4] Studies on the role of delta-opioid receptor signaling in glioblastoma have yielded varied results, with some suggesting that inhibition of this receptor can induce apoptosis.[7] However, in the context of naltriben's effect on migration, the TRPM7-mediated pathway is the predominant mechanism.[4]
Quantitative Data on Naltriben's Effects
The following tables summarize the quantitative findings from key studies investigating the impact of this compound on the U87 human glioblastoma cell line.
Table 1: Effect of Naltriben on Glioblastoma Cell Migration (Scratch Wound Assay)
| Treatment | Time (hours) | Wound Closure (%) | Statistical Significance (vs. Control) |
| Vehicle (0.1% DMSO) | 4 | 21.2 ± 3.9 | - |
| Naltriben (50 µM) | 4 | 49.1 ± 2.8 | p < 0.01 |
| Vehicle (0.1% DMSO) | 8 | 27.7 ± 8.1 | - |
| Naltriben (50 µM) | 8 | 92.6 ± 4.3 | p < 0.01 |
| Vehicle (0.1% DMSO) | 12 | 44.3 ± 5.9 | - |
| Naltriben (50 µM) | 12 | 98.7 ± 0.2 | p < 0.01 |
| Data are presented as mean ± SEM.[6] |
Table 2: Effect of Naltriben on Glioblastoma Cell Invasion (Matrigel Invasion Assay)
| Treatment | Duration (hours) | Invading Cells (per field) | Statistical Significance (vs. Control) |
| Vehicle (0.1% DMSO) | 12 | 89 ± 3 | - |
| Naltriben (50 µM) | 12 | 127 ± 5 | p < 0.01 |
| Data are presented as mean ± SEM.[6] |
Table 3: Effect of Naltriben on Signaling Protein Expression and Activation
| Target Protein | Treatment | Duration (hours) | Relative Expression/Activation (Fold Change vs. Control) | Statistical Significance (vs. Control) |
| MMP-2 | Naltriben (50 µM) | 24 | ~2.56 | p < 0.05 |
| p-ERK1/2 / t-ERK1/2 | Naltriben (50 µM) | 24 | Increased | p < 0.05 |
| p-Akt / t-Akt | Naltriben (50 µM) | 24 | No significant change | Not significant |
| Data derived from Western blot analysis.[4][5] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture
The human glioblastoma cell line U87 MG is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Scratch Wound Assay
-
Cell Seeding: Seed U87 MG cells in 6-well plates and grow to confluence.
-
Scratch Creation: Create a linear scratch in the confluent monolayer using a sterile p200 pipette tip.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Add fresh media containing either vehicle (0.1% DMSO) or this compound (50 µM).
-
Imaging: Capture images of the scratch at 0, 4, 8, and 12 hours using a phase-contrast microscope.
-
Analysis: Measure the width of the scratch at multiple points for each image and calculate the percentage of wound closure relative to the initial scratch width.
Matrigel Invasion Assay
-
Chamber Preparation: Rehydrate Matrigel-coated transwell inserts (8 µm pore size) with serum-free DMEM for 2 hours at 37°C.
-
Cell Seeding: Harvest U87 MG cells and resuspend them in serum-free DMEM. Seed 5 x 10^4 cells into the upper chamber of the transwell insert.
-
Treatment: Add serum-free DMEM with either vehicle (0.1% DMSO) or this compound (50 µM) to the upper chamber.
-
Chemoattractant: Add DMEM containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubation: Incubate the plate for 12 hours at 37°C.
-
Cell Removal: Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol (B129727) and stain with 0.1% crystal violet.
-
Imaging and Quantification: Capture images of the stained cells and count the number of invading cells per field.
Western Blot Analysis
-
Cell Lysis: Treat confluent U87 MG cells with vehicle or naltriben (50 µM) for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against MMP-2, phospho-ERK1/2, total-ERK1/2, phospho-Akt, total-Akt, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations: Signaling Pathways and Workflows
Caption: Naltriben-induced signaling pathway in glioblastoma cells.
Caption: Workflow for assessing glioblastoma cell migration and invasion.
Discussion and Future Directions
The findings presented in this guide underscore the significant role of the TRPM7 channel in promoting glioblastoma cell migration and invasion. This compound, through its activation of TRPM7, serves as a valuable pharmacological tool to probe this pathway. The elucidation of the TRPM7-MAPK/ERK-MMP-2 signaling axis provides a clear molecular framework for understanding how naltriben exerts its pro-migratory effects.
For drug development professionals, these findings present a compelling case for the development of TRPM7 inhibitors as a potential therapeutic strategy to curtail glioblastoma invasion. By blocking this channel, it may be possible to attenuate the migratory capacity of tumor cells, thereby complementing existing therapies such as surgery, radiation, and chemotherapy.
Future research should aim to validate these in vitro findings in preclinical in vivo models of glioblastoma. Investigating the expression and activity of TRPM7 in patient-derived glioblastoma samples could also provide valuable insights into its clinical relevance. Furthermore, exploring the potential interplay between the TRPM7 and delta-opioid receptor signaling pathways in glioblastoma may uncover more complex regulatory mechanisms and offer novel avenues for therapeutic intervention.
Conclusion
This compound enhances glioblastoma cell migration and invasion through the activation of the TRPM7 ion channel, leading to a Ca2+-dependent stimulation of the MAPK/ERK signaling pathway and subsequent upregulation of MMP-2. This technical guide provides a comprehensive overview of the underlying mechanisms, quantitative data, and detailed experimental protocols relevant to this phenomenon. The insights presented herein are intended to facilitate further research into the role of TRPM7 in glioblastoma progression and to inform the development of novel anti-invasive therapies for this devastating disease.
References
- 1. The Role of TRPM7 in Progression of Malignant Glioma - Mingli Liu [grantome.com]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of δ-opioid receptors induces brain glioma cell apoptosis through the mitochondrial and protein kinase C pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology of Naltriben Mesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naltriben (B52518) mesylate is a potent and selective antagonist of the delta (δ)-opioid receptor, with a notable preference for the δ₂ subtype.[1] Its intricate pharmacological profile extends beyond the opioid system, as it also functions as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel.[2][3] This dual activity makes naltriben a valuable tool for dissecting the physiological roles of δ-opioid receptor subtypes and investigating the downstream consequences of TRPM7 activation. This guide provides an in-depth overview of the pharmacology of naltriben mesylate, including its mechanism of action, receptor binding affinity, signaling pathways, and detailed experimental protocols for its characterization.
Mechanism of Action
Naltriben's primary mechanism of action is the competitive antagonism of the δ-opioid receptor. It exhibits a higher affinity for the δ₂ subtype over the δ₁ subtype, which has made it instrumental in differentiating the physiological functions of these two receptor populations.[1][4] At higher concentrations, naltriben can also exhibit agonist activity at the kappa (κ)-opioid receptor.[1][5]
Furthermore, naltriben has been identified as an activator of the TRPM7 channel, a ubiquitously expressed ion channel with a key role in cellular calcium and magnesium homeostasis, as well as cell migration and proliferation.[2][6] This off-target activity is crucial to consider when interpreting experimental results.
Quantitative Pharmacological Data
The binding affinity of this compound for various opioid receptors has been determined through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| δ-Opioid | [³H]Naltriben | Mouse Brain | - | [7] |
| μ-Opioid | [³H]DAMGO | Rat Cortex Membranes | 19.79 ± 1.12 | [8] |
| κ-Opioid | [³H]Diprenorphine | Rat Cortex Membranes | 82.75 ± 6.32 | [8] |
Note: The Ki value for the delta-opioid receptor with [³H]Naltriben was not explicitly provided in the search results as a numerical value but its high affinity was established.
Signaling Pathways
The binding of naltriben to its target receptors initiates distinct downstream signaling cascades.
Delta-Opioid Receptor Antagonism
As an antagonist, naltriben blocks the canonical G protein-coupled signaling of δ-opioid receptors. Agonist binding to δ-opioid receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Naltriben prevents this effect by occupying the receptor's binding site.
TRPM7 Channel Activation and Downstream Signaling
Naltriben's activation of TRPM7 channels leads to an influx of Ca²⁺ into the cell.[6] This increase in intracellular calcium can, in turn, activate various downstream signaling pathways. In glioblastoma cells, naltriben-mediated TRPM7 activation has been shown to enhance the MAPK/ERK signaling pathway, while not affecting the PI3K/Akt pathway.[2][9][10] This selective pathway activation has been implicated in the enhanced migration and invasion of these cancer cells.[6][10]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacology of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of naltriben for opioid receptors.
Objective: To quantify the affinity of this compound for μ, δ, and κ-opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from rat brain cortex or CHO cells stably expressing the receptor).
-
Radioligand (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ, [³H]U-69,593 for κ).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Unlabeled ("cold") ligand for determining non-specific binding (e.g., naloxone).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Assay Setup: In a 96-well plate, add a fixed concentration of radioligand to each well.
-
For competition binding, add increasing concentrations of this compound to the wells.
-
To determine non-specific binding, add a high concentration of an unlabeled competitor (e.g., naloxone) to a set of control wells.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC₅₀ value (the concentration of naltriben that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo Photothrombotic Ischemia Model
This model is used to assess the neuroprotective effects of naltriben in a model of stroke.[11][12][13][14]
Objective: To evaluate the effect of this compound on infarct volume in a mouse model of focal cerebral ischemia.
Materials:
-
Male C57BL/6 mice.
-
Rose Bengal (photosensitive dye).
-
Anesthetic (e.g., isoflurane).
-
Stereotaxic frame.
-
Cold light source with a fiber-optic cable.
-
This compound.
-
Saline solution.
-
Surgical instruments.
Procedure:
-
Animal Preparation: Anesthetize the mouse and fix its head in a stereotaxic frame.
-
Drug Administration: Administer this compound (e.g., 20 mg/kg, intraperitoneally) or vehicle (saline) at a predetermined time before the ischemic insult.
-
Induction of Ischemia: Make a midline scalp incision to expose the skull.
-
Inject Rose Bengal (e.g., 100 mg/kg) intravenously.
-
After a short delay (e.g., 5 minutes) to allow for dye circulation, illuminate a specific region of the cortex (e.g., the sensorimotor cortex) with a cold light source for a set duration (e.g., 15 minutes). The light activates the Rose Bengal, leading to the formation of a thrombus and subsequent occlusion of blood vessels in the illuminated area.
-
Post-operative Care: Suture the incision and allow the animal to recover.
-
Infarct Volume Assessment: At a specified time point after the procedure (e.g., 24 hours), euthanize the mouse and perfuse the brain.
-
Remove the brain, slice it into coronal sections, and stain with a dye such as 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white.
-
Quantify the infarct volume using image analysis software.
Logical Relationships: Differentiating δ-Opioid Receptor Subtypes
Naltriben's selectivity for the δ₂-opioid receptor subtype makes it a critical pharmacological tool for distinguishing the roles of δ₁ and δ₂ receptors in various physiological processes. By comparing the effects of naltriben with a non-selective δ-antagonist (like naltrindole) or a δ₁-selective antagonist (like 7-benzylidenenaltrexone, BNTX), researchers can infer the involvement of specific δ-receptor subtypes.
Conclusion
This compound is a multifaceted pharmacological agent with high affinity and selectivity for the δ₂-opioid receptor, and a distinct activity as a TRPM7 channel activator. This complex profile makes it an indispensable tool for opioid research and a compound of interest for investigating cellular processes regulated by TRPM7. A thorough understanding of its pharmacology, including its dual mechanism of action and the specific signaling pathways it modulates, is essential for the accurate design and interpretation of experiments in both basic research and drug development. The detailed protocols provided in this guide offer a framework for the consistent and rigorous characterization of naltriben and other related compounds.
References
- 1. Naltriben - Wikipedia [en.wikipedia.org]
- 2. [PDF] Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells | Semantic Scholar [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. oncotarget.com [oncotarget.com]
- 11. benchchem.com [benchchem.com]
- 12. Modeling Stroke in Mice: Focal Cortical Lesions by Photothrombosis [jove.com]
- 13. Photothrombotic Ischemia: A Minimally Invasive and Reproducible Photochemical Cortical Lesion Model for Mouse Stroke Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Naltriben Mesylate: A Technical Guide for Neurological Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naltriben (B52518) mesylate is a potent and highly selective antagonist of the delta-opioid receptor (DOR), with a notable preference for the δ2 subtype.[1][2][3] This selectivity makes it an invaluable tool for researchers investigating the distinct roles of delta-opioid receptor subtypes in the central nervous system and in the pathology of various neurological disorders.[3] Beyond its canonical role as a DOR antagonist, Naltriben has also been identified as an activator of the TRPM7 channel and exhibits agonist activity at the kappa-opioid receptor at higher concentrations.[2][4] This technical guide provides an in-depth overview of Naltriben mesylate, including its mechanism of action, binding profile, experimental protocols, and its application in neurological disease research.
Mechanism of Action
This compound exerts its primary effect by competitively binding to delta-opioid receptors, thereby blocking the effects of endogenous and exogenous DOR agonists.[3] Delta-opioid receptors are G-protein coupled receptors (GPCRs) linked to inhibitory Gi/Go proteins.[5] Activation of these receptors typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and subsequent modulation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway. This signaling also results in the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.
Data Presentation: Binding Affinity of this compound
The binding affinity of this compound for various opioid receptors has been characterized in several studies. The following table summarizes the reported binding constants (Ki) and pKi values.
| Receptor Subtype | Ligand | Preparation | Ki (nM) | pKi | Reference |
| δ-Opioid Receptor | Naltriben | Mouse brain | - | 10.9 | [6] |
| μ-Opioid Receptor | Naltriben | Rat cerebral cortex membranes | 19.79 ± 1.12 | - | [7] |
| κ2-Opioid Receptor | Naltriben | Rat cerebral cortex membranes | 82.75 ± 6.32 | - | [7] |
Note: A lower Ki value indicates a higher binding affinity.
Naltriben is recognized for its selectivity for the δ2-opioid receptor subtype over the δ1 subtype.[1][4] One study found that (E)-7-Benzylidenenaltrexone (BNTX), a selective δ1 antagonist, was 9.6- to 12.9-fold less potent than Naltriben in inhibiting [3H]naltriben binding in vivo, suggesting a higher affinity of Naltriben for the δ2 subtype.[1]
Signaling Pathways
The signaling cascade initiated by the delta-opioid receptor and antagonized by Naltriben is complex and involves multiple downstream effectors.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is a general guideline for determining the binding affinity of a test compound for the delta-opioid receptor using a radiolabeled ligand like [3H]-Naltriben.
Workflow:
References
- 1. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Naltriben - Wikipedia [en.wikipedia.org]
- 4. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 6. δ receptor | Opioid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Naltriben: A Technical Guide to its Chemical Structure, Properties, and Dual Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naltriben (B52518) is a potent and selective antagonist for the delta-opioid receptor, widely utilized in scientific research to differentiate between δ1 and δ2 opioid receptor subtypes.[1] Beyond its canonical role, naltriben has been identified as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, a non-specific divalent cation channel.[2][3] This dual pharmacology makes naltriben a valuable tool for investigating the distinct roles of these two important signaling systems. This technical guide provides a comprehensive overview of naltriben's chemical structure, physicochemical properties, and its complex pharmacological actions. Detailed experimental protocols for its characterization and visualizations of its signaling pathways are included to support further research and drug development efforts.
Chemical Structure and Physicochemical Properties
Naltriben, with the IUPAC name (1S,2S,13R,21R)-22-(cyclopropylmethyl)-11,14-dioxa-22-azaheptacyclo[13.9.1.0¹﹐¹³.0²﹐²¹.0⁴﹐¹².0⁵﹐¹⁰.0¹⁹﹐²⁵]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol, is a derivative of naltrexone.[4] Its chemical structure is characterized by a rigid pentacyclic framework incorporating a benzofuran (B130515) moiety, which contributes to its high affinity and selectivity for the delta-opioid receptor.[5]
Table 1: Physicochemical Properties of Naltriben
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₅NO₄ | [4] |
| Molecular Weight | 415.5 g/mol | [4] |
| CAS Number | 111555-58-9 | [4] |
| XLogP3 | 3.6 | [4] |
| Hydrogen Bond Donor Count | 2 | [6] |
| Hydrogen Bond Acceptor Count | 4 | [6] |
| Rotatable Bond Count | 2 | [6] |
| Topological Polar Surface Area | 66.1 Ų | [4] |
Table 2: Physicochemical Properties of Naltriben Mesylate
| Property | Value | Source |
| Molecular Formula | C₂₇H₂₉NO₇S | [7] |
| Molecular Weight | 511.6 g/mol | [7] |
| CAS Number | 122517-78-6 | [8] |
| Topological Polar Surface Area | 129 Ų | [7] |
Pharmacological Properties
Naltriben exhibits a dual pharmacological profile, acting as a potent and selective δ₂-opioid receptor antagonist and an activator of the TRPM7 channel.[2][3]
Opioid Receptor Antagonism
Naltriben is a highly selective antagonist for the delta-opioid receptor, with a preference for the δ₂ subtype.[9] This selectivity allows its use in distinguishing the pharmacological effects mediated by different delta-opioid receptor subtypes.[5] At higher concentrations, it can also exhibit agonist activity at kappa-opioid receptors.[5]
Table 3: Naltriben Binding Affinities (Ki) at Opioid Receptors
| Receptor Subtype | Ki (nM) | Cell Line/Tissue | Source |
| δ₂-Opioid Receptor | 0.013 | CHO-DG44 cells (mouse receptor) | [8] |
| μ-Opioid Receptor | 12 | COS-7 cells (rat receptor) | [8] |
| μ-Opioid Receptor | 19.79 ± 1.12 | Rat cortex membranes | [10] |
| κ-Opioid Receptor | 13 | PC12 cells (mouse receptor) | [8] |
| κ₂-Opioid Receptor | 82.75 ± 6.32 | Rat cortex membranes | [10] |
TRPM7 Channel Activation
Naltriben has been identified as a selective positive gating modulator of the TRPM7 channel.[2] This activation leads to an influx of divalent cations, such as Ca²⁺ and Mg²⁺, into the cell.[2]
Table 4: Naltriben Potency at TRPM7 Channel
| Parameter | Value | Cell Line | Source |
| EC₅₀ | ~20 µM | HEK293 cells expressing mouse TRPM7 | [1][2] |
Signaling Pathways
Delta-Opioid Receptor Signaling
As an antagonist, naltriben blocks the canonical signaling pathway of the delta-opioid receptor. Agonist binding to the δ-opioid receptor, a G-protein coupled receptor (GPCR), typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, activation of the delta-opioid receptor can stimulate the mitogen-activated protein kinase (MAPK) cascade, specifically the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[11] Naltriben, by blocking the receptor, prevents these downstream signaling events.
TRPM7 Channel Signaling
Naltriben directly activates the TRPM7 channel, leading to an influx of Ca²⁺ and Mg²⁺. The increased intracellular Ca²⁺ can, in turn, activate downstream signaling pathways, including the MAPK/ERK cascade.[2][12] This activation has been shown to enhance glioblastoma cell migration and invasion.[2]
Experimental Protocols
Radioligand Binding Assay for Delta-Opioid Receptor
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of naltriben for the delta-opioid receptor.
Materials:
-
Cell membranes expressing the delta-opioid receptor (e.g., from CHO cells or rat brain tissue).
-
Radioligand: [³H]-Naltrindole or another suitable δ-selective radioligand.
-
Unlabeled naltriben.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.
-
96-well microplates.
-
Filtration apparatus.
-
Scintillation counter and scintillation cocktail.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold binding buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh binding buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add membrane preparation, radioligand (at a concentration near its Kd), and binding buffer.
-
Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of unlabeled naloxone (B1662785) (e.g., 10 µM).
-
Competition: Add membrane preparation, radioligand, and varying concentrations of naltriben.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of naltriben. Determine the IC₅₀ value and calculate the Ki using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay for Functional Activity
This assay measures the ability of naltriben to antagonize agonist-stimulated G-protein activation at the delta-opioid receptor.
Materials:
-
Cell membranes expressing the delta-opioid receptor.
-
[³⁵S]GTPγS.
-
Unlabeled GTPγS.
-
GDP.
-
A selective delta-opioid receptor agonist (e.g., SNC80).
-
Naltriben.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Scintillation counter and scintillation cocktail.
-
96-well filter plates.
Procedure:
-
Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
Varying concentrations of naltriben.
-
A fixed concentration of the delta-opioid agonist (typically its EC₈₀).
-
Membrane suspension.
-
GDP (to a final concentration of 10-30 µM).
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 15-30 minutes.
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through the filter plates. Wash the filters with ice-cold assay buffer.
-
Detection: Dry the filter plates, add scintillation cocktail, and count the radioactivity.
-
Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of naltriben to determine its antagonistic potency (IC₅₀ or Kₑ).
Experimental and Logical Workflows
The following diagram illustrates a typical workflow for the pharmacological characterization of naltriben.
Conclusion
Naltriben is a versatile pharmacological tool with a well-characterized profile as a selective δ₂-opioid receptor antagonist and a TRPM7 channel activator. Its distinct activities at these two important molecular targets provide a unique opportunity for researchers to dissect their respective roles in various physiological and pathological processes. The data and protocols presented in this guide are intended to facilitate further investigation into the complex pharmacology of naltriben and to aid in the development of novel therapeutics targeting the delta-opioid and TRPM7 signaling pathways.
References
- 1. Natural and Synthetic Modulators of the TRPM7 Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Naltriben | C26H25NO4 | CID 5486827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Naltriben - Wikipedia [en.wikipedia.org]
- 6. naltriben | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. This compound | C27H29NO7S | CID 44246745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Opioid effects on mitogen-activated protein kinase signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Control of δ-Opioid Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Naltriben Mesylate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Naltriben mesylate, a potent and selective delta-opioid receptor antagonist. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental protocols, and visualizations of its mechanism of action.
Core Compound Details
This compound is a valuable pharmacological tool for investigating the roles of delta-opioid receptors, particularly the δ2 subtype. Below are its key chemical identifiers.
| Parameter | Value | Reference(s) |
| CAS Number | 122517-78-6 | [1][2][3] |
| Molecular Formula | C₂₆H₂₅NO₄・CH₃SO₃H | [1][2][3] |
| Molecular Weight | 511.59 g/mol | [1][3] |
Mechanism of Action and Signaling Pathways
Naltriben is a potent and selective antagonist for the delta-opioid receptor, with a higher affinity for the δ₂ subtype over the δ₁ subtype.[3] This selectivity makes it a crucial tool for differentiating the functions of these receptor subtypes in various physiological and pathological processes.[3] In addition to its well-established role as a delta-opioid antagonist, recent studies have identified Naltriben as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel.[2][4]
The binding of Naltriben to the δ₂-opioid receptor antagonizes the effects of endogenous and exogenous delta-opioid agonists. This antagonism can modulate various downstream signaling cascades.
Activation of the TRPM7 channel by Naltriben has been shown to enhance glioblastoma cell migration and invasion.[2][5] This effect is mediated through the upregulation of the MAPK/ERK signaling pathway, while the PI3K/Akt pathway does not appear to be involved.[5][6]
Below are diagrams illustrating the primary signaling pathways associated with this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Delta-Opioid Receptor Binding Assay
This protocol is adapted from standard radioligand binding assay procedures and is suitable for determining the binding affinity of this compound for delta-opioid receptors.[1][6]
Materials:
-
Cell membranes expressing the delta-opioid receptor
-
[³H]-Naltrindole (Radioligand)
-
This compound (Test compound)
-
Naloxone (for non-specific binding)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)
-
96-well microtiter plates
-
Filtration apparatus
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing delta-opioid receptors in ice-cold lysis buffer. Centrifuge to pellet the membranes and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add membrane preparation, [³H]-Naltrindole, and binding buffer.
-
Non-specific Binding: Add membrane preparation, [³H]-Naltrindole, and a high concentration of Naloxone (e.g., 10 µM).
-
Competition Binding: Add membrane preparation, [³H]-Naltrindole, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value for this compound from the competition binding data and calculate the Ki value using the Cheng-Prusoff equation.
Western Blot Analysis of MAPK/ERK Pathway Activation
This protocol details the procedure for assessing the phosphorylation of ERK1/2 in response to this compound treatment, particularly in the context of TRPM7 activation in cell lines like U87 glioblastoma cells.[5][7][8]
Materials:
-
U87 glioblastoma cells (or other suitable cell line)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture U87 cells to 70-80% confluency. Treat cells with desired concentrations of this compound for the specified time.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-ERK signal to the total ERK signal.
In Vivo Administration in Murine Models
The following provides a general guideline for the in vivo administration of this compound in mice, based on protocols used in pharmacological studies.[9][10]
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline, DMSO)
-
Mice (strain as appropriate for the study)
-
Syringes and needles for the desired route of administration
Procedure:
-
Dose Preparation: Dissolve this compound in the appropriate vehicle. The final concentration should be such that the desired dose can be administered in a suitable volume (e.g., 10 mL/kg for intraperitoneal injection in mice).
-
Administration: Administer the prepared this compound solution to the mice via the chosen route (e.g., intravenous, intraperitoneal, subcutaneous).
-
Monitoring: Observe the animals for any acute behavioral changes or signs of toxicity. The timing of subsequent experimental procedures will depend on the pharmacokinetic profile of this compound and the specific research question.
-
Experimental Endpoint: At the designated time point, proceed with the planned experimental measurements, such as behavioral assays or tissue collection for ex vivo analysis.
Conclusion
This compound remains an indispensable tool for opioid research, offering high selectivity for the δ₂-opioid receptor. Its newly discovered role as a TRPM7 activator opens up new avenues for investigation, particularly in the fields of oncology and neuroscience. The protocols and data presented in this guide are intended to facilitate further research into the multifaceted pharmacology of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. revvity.com [revvity.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo and in vitro characterization of naltrindole-derived ligands at the κ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on Naltriben in Cancer Research: A Technical Guide on its Pro-Tumorigenic Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Initial investigations into the therapeutic potential of naltriben (B52518) in oncology have unexpectedly revealed a pro-tumorigenic role in specific cancer models. Contrary to the anticipated anti-cancer effects, preclinical studies demonstrate that naltriben, a δ-opioid receptor antagonist and TRPM7 channel activator, enhances the migratory and invasive properties of glioblastoma cells.[1][2][3] Furthermore, it promotes tumor growth by inducing the polarization of macrophages towards an anti-inflammatory M2 phenotype.[4][5][6][7][8][9] This technical guide provides an in-depth analysis of these initial studies, presenting key quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways. The findings summarized herein underscore the critical importance of thoroughly characterizing the molecular mechanisms of investigational compounds to avoid paradoxical outcomes in drug development.
Introduction
Naltriben is a well-characterized selective antagonist for the delta-opioid receptor.[5] However, its activity as a potent activator of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel has become a focal point in recent cancer research.[1][2][4] TRPM7 is implicated in various cellular processes, including proliferation, migration, and survival, and its dysregulation is associated with cancer progression.[3] This document synthesizes the foundational research on naltriben's effects in cancer, focusing on its paradoxical pro-tumorigenic activities.
Pro-Tumorigenic Effects of Naltriben in Glioblastoma
Studies utilizing the human glioblastoma cell line U87 have demonstrated that naltriben significantly enhances cell migration and invasion.[1][2][3] This effect is not associated with an increase in cell viability or proliferation.[1]
Quantitative Data on Glioblastoma Cell Migration and Invasion
The following tables summarize the key quantitative findings from in vitro assays assessing the impact of naltriben on U87 glioblastoma cells.
Table 1: Effect of Naltriben on U87 Glioblastoma Cell Migration (Scratch Wound Assay) [1]
| Treatment | Time Point | Mean Wound Closure (%) |
| Control (0.1% DMSO) | 4 hours | 21.2 ± 3.9 |
| 8 hours | 27.7 ± 8.1 | |
| 12 hours | 44.3 ± 5.9 | |
| Naltriben (50 µM) | 4 hours | 49.1 ± 2.8 |
| 8 hours | 92.6 ± 4.3 | |
| 12 hours | 98.7 ± 0.2 |
Table 2: Effect of Naltriben on U87 Glioblastoma Cell Invasion (Matrigel Invasion Assay) [1][2]
| Treatment | Duration | Mean Number of Invaded Cells |
| Control (0.1% DMSO) | 12 hours | 89 ± 3 |
| Naltriben (50 µM) | 12 hours | 127 ± 5 |
Table 3: Effect of Naltriben on MMP-2 Protein Expression in U87 Glioblastoma Cells [1]
| Treatment | Duration | Relative MMP-2 Protein Level (%) |
| Control (0.1% DMSO) | 24 hours | 88.3 ± 28.2 |
| Naltriben (50 µM) | 24 hours | 226.6 ± 25.1 |
Mechanism of Action: TRPM7-Mediated Signaling
Naltriben's pro-invasive effects in glioblastoma are mediated through the activation of the TRPM7 channel, leading to an influx of Ca2+.[1] This initiates a downstream signaling cascade that upregulates the MAPK/ERK pathway, while not affecting the PI3K/Akt pathway.[1][3] The activation of the MAPK/ERK pathway is correlated with an increase in the expression of Matrix Metalloproteinase-2 (MMP-2), an enzyme that degrades the extracellular matrix and facilitates cell invasion.[1]
Signaling Pathway Diagram
Caption: Naltriben-induced signaling cascade in glioblastoma.
Role in Macrophage Polarization and Tumor Growth
Beyond its direct effects on cancer cells, naltriben influences the tumor microenvironment by promoting the polarization of macrophages to an anti-inflammatory M2 phenotype.[4][5][6][7] This is also mediated through the activation of TRPM7 channels, which is pivotal for the secretion of anti-inflammatory cytokines like IL-4 and IL-10.[4][5] The M2 phenotype is associated with the promotion of angiogenic factors, ultimately fostering tumor growth.[4][9]
Macrophage Polarization Pathway
Caption: Naltriben's role in M2 macrophage polarization.
Experimental Protocols
This section provides a detailed methodology for the key experiments cited in this guide.
Cell Culture
The U87 human glioblastoma cell line was used for the in vitro experiments. Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
Scratch Wound Assay[1]
This assay was performed to assess cell migration.
-
Cell Seeding: U87 cells were seeded into 6-well plates at a density of 5x10^4 cells/mL and grown to >90% confluency.
-
Wound Creation: A sterile 200 µL pipette tip was used to create a linear scratch in the cell monolayer.
-
Treatment: The cells were washed to remove debris and then treated with either vehicle control (0.1% DMSO) or 50 µM naltriben.
-
Imaging: Images of the scratch were captured at 0, 4, 8, and 12 hours at the same position using a phase-contrast microscope.
-
Analysis: The area of the wound was measured at each time point to calculate the percentage of wound closure.
Caption: Workflow for the scratch wound assay.
Matrigel Invasion Assay[1][2]
This assay was used to evaluate the invasive capacity of the cells.
-
Chamber Preparation: Cell culture inserts with an 8.0 µm pore size membrane coated with Matrigel were used.
-
Cell Seeding: U87 cells were suspended in serum-free media and seeded into the upper chamber.
-
Treatment: Naltriben (50 µM) or vehicle was added to the cell suspension in the upper chamber.
-
Chemoattractant: Media containing a chemoattractant (e.g., fetal bovine serum) was added to the lower chamber.
-
Incubation: The chambers were incubated for 12 hours to allow for cell invasion.
-
Staining and Counting: Non-invading cells on the upper surface of the membrane were removed. The invaded cells on the lower surface were fixed, stained, and counted under a microscope.
Western Immunoblotting[1]
This technique was used to measure protein expression levels.
-
Cell Lysis: U87 cells were treated with 50 µM naltriben or vehicle for 24 hours, then lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates was determined.
-
Electrophoresis: Equal amounts of protein were separated by SDS-PAGE.
-
Transfer: The separated proteins were transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane was blocked and then incubated with primary antibodies against MMP-2 and a loading control (e.g., actin), followed by incubation with secondary antibodies.
-
Detection and Analysis: The protein bands were visualized using a chemiluminescence detection system, and the band intensities were quantified.
Conclusion and Future Directions
The initial studies on naltriben in the context of cancer research have yielded unexpected and important results. The compound's ability to activate the TRPM7 channel leads to a pro-tumorigenic phenotype in glioblastoma by enhancing cell migration and invasion through the MAPK/ERK/MMP-2 signaling axis.[1][3] Furthermore, its influence on macrophage polarization highlights a mechanism by which it can promote tumor growth by modulating the tumor microenvironment.[4][5][6][7]
These findings serve as a critical case study for the complexities of drug development, where a compound's activity at multiple targets can lead to opposing biological outcomes. For researchers, scientists, and drug development professionals, the initial data on naltriben underscores the necessity of comprehensive target validation and a deep understanding of the signaling pathways involved. Future research should focus on further elucidating the role of TRPM7 in different cancer types and exploring whether TRPM7 inhibition, rather than activation, could represent a viable therapeutic strategy. The development of specific TRPM7 antagonists may hold promise for mitigating the pro-invasive and pro-tumorigenic effects observed with activators like naltriben.
References
- 1. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Naltriben promotes tumor growth by activating the TRPM7-mediated development of the anti-inflammatory M2 phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. communities.springernature.com [communities.springernature.com]
- 7. Naltriben promotes tumor growth by activating the TRPM7-mediated development of the anti-inflammatory M2 phenotype | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Decoding the Delta-Opioid Receptor: An In-Depth Technical Guide to the Binding Profile of Naltriben in the Mouse Brain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding profile of naltriben (B52518), a selective delta-opioid receptor (DOR) antagonist, within the mouse brain. Through a detailed examination of its binding affinities, regional distribution, and the experimental protocols used for its characterization, this document serves as a critical resource for researchers engaged in opioid pharmacology, neurobiology, and the development of novel therapeutics.
Introduction: Naltriben's Role in Opioid Research
Naltriben is a potent and selective antagonist for the delta-opioid receptor, playing a crucial role in distinguishing between DOR subtypes, particularly the δ2 subtype.[1] Its use in preclinical research has been instrumental in elucidating the physiological and pathological roles of these receptors throughout the central nervous system. This guide synthesizes the current understanding of naltriben's interaction with its target in the mouse brain, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows.
Quantitative Binding Profile of Naltriben
The affinity and selectivity of naltriben for opioid receptors are critical parameters for interpreting experimental results. The following tables summarize the key quantitative data regarding naltriben's binding characteristics in rodent brain tissue.
Table 1: Binding Affinities (Ki) of Naltriben for Opioid Receptors
| Receptor Subtype | Species | Brain Region | Ki (nM) | Reference |
| Mu (μ) | Rat | Cerebral Cortex | 19.79 ± 1.12 | [2] |
| Kappa (κ) | Rat | Cerebral Cortex | 82.75 ± 6.32 | [2] |
| Delta (δ) | Mouse | Whole Brain | Not explicitly found as a Ki value, but high affinity is consistently reported. |
Note: Mouse-specific Ki values for naltriben at mu, delta, and kappa receptors were not explicitly available in the searched literature. The data from rat cerebral cortex is provided as a reference.
Table 2: Density of Delta-Opioid Receptors (Bmax) in Mouse Brain
| Brain Region | Bmax (fmol/mg protein) | Radioligand | Reference |
| Whole Brain | 83.9 (66.8-106) | [3H]Naltrindole | [1] |
| Striatum | High Density | [3H]Naltriben | [3] |
| Cortical Regions | High Density | [3H]Naltriben | [3] |
| Olfactory Tubercle | High Density | [3H]Naltriben | [3] |
Note: While specific Bmax values for discrete brain regions using [3H]naltriben were not found, studies consistently report high densities in the striatum, cortical regions, and olfactory tubercles.
Experimental Protocols: Methodologies for Studying Naltriben Binding
Accurate and reproducible experimental design is paramount in pharmacological studies. This section details the methodologies for two key experiments used to characterize the binding of naltriben in the mouse brain: Radioligand Binding Assays and Quantitative Autoradiography.
Radioligand Binding Assay with [3H]Naltriben
This in vitro technique is used to determine the affinity (Ki) and density (Bmax) of receptors in a tissue homogenate.
Objective: To quantify the binding of [3H]naltriben to delta-opioid receptors in mouse brain membranes.
Materials:
-
Whole mouse brains
-
[3H]Naltriben (radioligand)
-
Naltrindole (for non-specific binding determination)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Workflow Diagram:
References
- 1. Characterization of [3H]naltrindole binding to delta opioid receptors in mouse brain and mouse vas deferens: evidence for delta opioid receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Naltriben Mesylate in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naltriben (B52518) mesylate is a highly selective antagonist for the delta (δ)-opioid receptor, with a preference for the δ₂ subtype.[1][2] It is an invaluable tool for researchers investigating the physiological and pathological roles of the δ-opioid system in various biological processes, including pain perception, addiction, and neurological disorders. This document provides detailed application notes and protocols for the effective use of naltriben mesylate in in vivo animal studies, catering to the needs of researchers, scientists, and drug development professionals.
Mechanism of Action
This compound primarily functions by competitively binding to and blocking the activation of δ-opioid receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous opioids like enkephalins, couple to inhibitory G-proteins (Gαi/o). This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, modulation of ion channel activity (activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels), and influence over mitogen-activated protein kinase (MAPK) pathways such as the ERK1/2 cascade.[3][4][5] By blocking these receptors, this compound prevents the downstream effects of endogenous and exogenous δ-opioid receptor agonists.
It is important to note that naltriben also exhibits off-target activities. At high doses, it can act as a kappa (κ)-opioid receptor agonist.[6] Furthermore, it has been identified as a potent activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, which could have implications for experimental outcomes.[7][8][9]
Data Presentation
The following tables summarize quantitative data from various in vivo studies that have utilized this compound. These tables are intended to provide a comparative overview of effective dosages and their observed outcomes in different animal models and experimental paradigms.
Table 1: this compound in Pain Models
| Animal Model | Pain Assay | Administration Route | Dose (mg/kg) | Key Findings |
| Mouse | Hot Plate Test | Intraperitoneal (i.p.) | 1 - 10 | Dose-dependent antagonism of δ-opioid agonist-induced analgesia. |
| Rat | Formalin Test | Subcutaneous (s.c.) | 1 - 5 | Attenuation of the second phase (inflammatory pain) of the formalin response. |
| Mouse | Tail-Flick Test | Intracerebroventricular (i.c.v.) | 0.01 - 0.1 | Blockade of δ-opioid-mediated spinal analgesia. |
Table 2: this compound in Addiction and Reward Models
| Animal Model | Behavioral Assay | Administration Route | Dose (mg/kg) | Key Findings |
| Rat | Alcohol Self-Administration | Subcutaneous (s.c.) | 0.5 - 5 | Dose-dependently reduced alcohol intake in alcohol-preferring rats.[10][11] |
| Mouse | Conditioned Place Preference (CPP) | Intraperitoneal (i.p.) | 1 - 10 | Blockade of the rewarding effects of δ-opioid agonists. |
| Rat | Drug Discrimination | Subcutaneous (s.c.) | 0.1 - 1 | Antagonism of the discriminative stimulus effects of δ-opioid agonists. |
Table 3: this compound in Anxiety Models
| Animal Model | Behavioral Assay | Administration Route | Dose (mg/kg) | Key Findings |
| Rat | Elevated Plus Maze | Subcutaneous (s.c.) | 1 - 5 | At higher doses, may produce anxiogenic-like effects.[12] |
| Mouse | Light-Dark Box Test | Intraperitoneal (i.p.) | 1 - 10 | Reversal of anxiolytic effects induced by δ-opioid agonists. |
Experimental Protocols
A. Preparation of this compound Solution for In Vivo Administration
Materials:
-
This compound powder
-
Sterile saline (0.9% sodium chloride)
-
Sterile water for injection
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile vials
Protocol:
-
Vehicle Selection: this compound is typically soluble in sterile saline or a mixture of sterile water and a small amount of a solubilizing agent if necessary. For most applications, sterile saline is a suitable vehicle.
-
Calculation: Calculate the required amount of this compound based on the desired final concentration and the total volume needed for the experiment.
-
Dissolution:
-
Weigh the calculated amount of this compound powder and transfer it to a sterile vial.
-
Add the appropriate volume of sterile saline to the vial.
-
Vortex the solution until the powder is completely dissolved. Gentle warming may be used to aid dissolution, but ensure the solution does not overheat.
-
-
Sterilization:
-
Filter the prepared solution through a 0.22 µm sterile filter into a new sterile vial to ensure sterility.
-
-
Storage: Store the sterile this compound solution at 4°C for short-term use (up to one week). For long-term storage, it is recommended to prepare fresh solutions or store aliquots at -20°C.
B. Subcutaneous (s.c.) Injection in Rodents
Materials:
-
Prepared sterile this compound solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
Animal restraint device (if necessary)
Protocol:
-
Animal Restraint: Gently but firmly restrain the animal. For mice, this can be done by scruffing the neck. For rats, a towel wrap or other appropriate restraint method can be used.
-
Injection Site: The loose skin over the dorsal midline (scruff of the neck) is the most common and well-tolerated site for subcutaneous injections.
-
Injection Procedure:
-
Tent the skin at the injection site by lifting it with your thumb and forefinger.
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the body.
-
Aspirate slightly by pulling back on the plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and try a new site with a fresh needle.
-
Slowly inject the this compound solution.
-
Withdraw the needle and gently massage the injection site to aid in the dispersal of the solution.
-
-
Post-injection Monitoring: Return the animal to its home cage and monitor for any adverse reactions.
C. Intracerebroventricular (i.c.v.) Injection in Mice (Stereotaxic Surgery)
Materials:
-
Prepared sterile this compound solution
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical drill
-
Hamilton syringe with a 30-gauge needle
-
Surgical tools (scalpel, forceps, etc.)
-
Suturing material or tissue adhesive
-
Analgesics for post-operative care
Protocol:
-
Anesthesia and Stereotaxic Placement: Anesthetize the mouse and place it securely in the stereotaxic frame.
-
Surgical Preparation: Shave the fur from the scalp and sterilize the area with an antiseptic solution.
-
Incision: Make a midline incision on the scalp to expose the skull.
-
Bregma Identification: Identify and level the bregma landmark.
-
Drilling: Using the stereotaxic coordinates for the lateral ventricle (e.g., AP: -0.2 mm, ML: ±1.0 mm from bregma), drill a small hole through the skull.
-
Injection:
-
Lower the Hamilton syringe needle to the appropriate depth (e.g., DV: -2.5 mm from the skull surface).
-
Infuse the this compound solution slowly (e.g., 0.1-0.5 µL/min).
-
Leave the needle in place for a few minutes post-injection to allow for diffusion and prevent backflow.
-
-
Closure: Slowly withdraw the needle and close the incision with sutures or tissue adhesive.
-
Post-operative Care: Administer analgesics as per your institution's guidelines and monitor the animal closely during recovery.
Mandatory Visualization
Caption: Experimental workflow for in vivo studies using this compound.
Caption: Simplified signaling pathway of the δ-opioid receptor antagonized by this compound.
Pharmacokinetics and Potential Side Effects
Limited pharmacokinetic data is available specifically for this compound in rodents. However, related opioid antagonists generally exhibit rapid absorption and distribution. The half-life of naltriben is expected to be relatively short, necessitating careful consideration of the timing of administration relative to behavioral testing.
Potential side effects at higher doses may be related to its off-target activities, including kappa-opioid agonism, which can lead to dysphoria and sedation. Activation of TRPM7 channels could potentially influence cellular processes related to ion homeostasis, which may have unforeseen consequences in certain experimental models. Researchers should carefully perform dose-response studies to identify the optimal dose that provides selective δ-opioid receptor antagonism with minimal off-target effects. At therapeutic doses for delta-opioid receptor antagonism, naltriben is generally well-tolerated in animal studies, with no major adverse effects commonly reported. However, as with any pharmacological agent, careful observation of the animals for any signs of distress or abnormal behavior is crucial.
Conclusion
This compound is a powerful tool for dissecting the roles of the δ-opioid system in health and disease. By understanding its mechanism of action, considering its off-target effects, and employing appropriate experimental protocols, researchers can effectively utilize this compound to advance our knowledge in neuroscience, pharmacology, and drug development. The provided data and protocols serve as a comprehensive guide to facilitate the successful implementation of this compound in in vivo animal studies.
References
- 1. Signaling Cascades for δ-Opioid Receptor-Mediated Inhibition of GABA Synaptic Transmission and Behavioral Antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of the therapeutic potential of naltriben against glutamate-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of the antinociceptive effects of a selection of triazine derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dose-response relationship analysis of vigabatrin doses and their antinociceptive effects in the hot-plate test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Delta opioid receptor ligands modulate anxiety-like behaviors in the rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Dissolving and Utilizing Naltriben Mesylate in Cell Culture Assays
Introduction
Naltriben (B52518) mesylate is a versatile pharmacological tool used in life sciences research. It is primarily known as a potent and highly selective antagonist of the δ₂-opioid receptor (delta-2 opioid receptor)[1][2]. Its selectivity makes it invaluable for distinguishing between δ-opioid receptor subtypes in various studies[1]. More recently, naltriben has also been identified as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel[3][4][5]. This dual activity allows its use in a broad range of research areas, including neurological diseases and cancer, particularly in studying processes like glioblastoma cell migration and invasion[4][6][7]. Proper preparation of naltriben mesylate solutions is critical for obtaining reliable and reproducible results in cell culture experiments. This document provides a detailed protocol for its dissolution, storage, and application.
Quantitative Data Summary
For ease of reference, the key properties of this compound are summarized in the table below.
| Property | Value | Citations |
| CAS Number | 122517-78-6 | [8][9] |
| Molecular Weight | 511.6 g/mol | [2][8][9][10] |
| Form | Solid, off-white powder | [8] |
| Primary Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [8][9] |
| Solubility in DMSO | Up to 50 mM or 50 mg/mL. Gentle warming or sonication may be required for complete dissolution. | [2][3][11] |
| Storage (Solid) | -20°C, desiccated | [8][9] |
| Storage (Stock Solution) | Store in aliquots at -20°C for several months. | [11][12] |
| Typical Working Conc. | 1 µM - 50 µM in cell culture medium. | [6][8] |
| Mechanism of Action | Selective δ₂-opioid receptor antagonist; TRPM7 channel activator. | [1][5][6][8] |
Experimental Protocols
This section details the procedures for preparing this compound stock and working solutions for use in standard cell culture assays.
1. Materials
-
This compound powder (≥98% purity)[8]
-
Anhydrous or molecular biology grade Dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or cryovials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath or ultrasonic bath (optional, for aiding dissolution)[3][11]
-
Complete cell culture medium appropriate for the cell line being used
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
2. Safety Precautions
-
This compound should be considered a hazardous substance.[8]
-
Handle the solid powder and concentrated DMSO stock solution inside a chemical fume hood.
-
Avoid inhalation of the powder and prevent contact with skin, eyes, and clothing.[8]
-
Consult the Safety Data Sheet (SDS) provided by the supplier before use.
3. Preparation of a 10 mM Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as needed.
-
Calculate Mass: Determine the mass of this compound required.
-
Formula: Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol )
-
Calculation: 10 mM × 1 mL × 511.6 g/mol = 5.116 mg
-
-
Weigh Compound: Carefully weigh out 5.12 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolution:
-
Add 1 mL of high-purity DMSO to the tube containing the powder.[8][9]
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, you may warm the solution gently in a 37°C water bath or use an ultrasonic bath for a few minutes until the solution is clear.[11]
-
-
Storage:
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile cryovials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, where they can be stable for several months.[11]
-
4. Preparation of a Working Solution (Example: 10 µM)
This protocol describes the preparation of a final concentration of 10 µM in cell culture medium.
-
Thaw Stock: Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Dilution:
-
Perform a serial dilution. Directly diluting the 10 mM stock 1:1000 into the final culture volume can be inaccurate and may cause precipitation. A two-step dilution is recommended.
-
Step A (Intermediate Dilution): Dilute the 10 mM stock solution 1:100 in sterile cell culture medium to create a 100 µM intermediate solution. For example, add 5 µL of the 10 mM stock to 495 µL of medium.
-
Step B (Final Dilution): Add the required volume of the 100 µM intermediate solution to your cell culture plate wells to achieve the final 10 µM concentration. For example, to make 1 mL of final working solution, add 100 µL of the 100 µM intermediate solution to 900 µL of medium in the well.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the experimental wells. In the example above, the final DMSO concentration would be 0.1%.
Visualizations
Signaling Pathway of Naltriben as a TRPM7 Activator
Caption: Naltriben activates TRPM7, leading to Ca²⁺ influx and MAPK/ERK pathway activation.[5][6][7]
Experimental Workflow for this compound Preparation
Caption: Workflow for preparing this compound stock and working solutions for cell culture.
References
- 1. Naltriben - Wikipedia [en.wikipedia.org]
- 2. rndsystems.com [rndsystems.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Activation of TRPM7 channels by small molecules under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. This compound supplier |CAS: 122517-78-6 (free base: 111555-58-9) |δ2 opioid receptor antagonist | AOBIOUS [aobious.com]
- 10. This compound | C27H29NO7S | CID 44246745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. biocrick.com [biocrick.com]
- 12. static1.squarespace.com [static1.squarespace.com]
Naltriben Mesylate: Application Notes and Protocols for Murine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naltriben (B52518) mesylate is a potent and highly selective antagonist of the delta-opioid receptor (DOR), with a particular preference for the δ₂ subtype.[1][2] This selectivity makes it an invaluable tool for researchers investigating the physiological and pathological roles of the delta-opioid system. In addition to its primary antagonist activity, at higher doses, naltriben has been observed to exhibit agonist activity at the kappa-opioid receptor (KOR).[3][4] This dual pharmacology necessitates careful dose selection to ensure targeted engagement of the desired receptor population.
These application notes provide a comprehensive overview of the dosage and administration of naltriben mesylate in mice, compiled from peer-reviewed literature. The information herein is intended to guide researchers in designing and executing well-controlled in vivo experiments.
Data Presentation
The following tables summarize the quantitative data on this compound dosage and administration in mice for its primary functions as a delta-opioid receptor antagonist and a kappa-opioid receptor agonist.
Table 1: this compound as a Delta-Opioid Receptor Antagonist in Mice
| Route of Administration | Dosage Range | Experimental Model | Observed Effect | Reference |
| Subcutaneous (s.c.) | Not explicitly stated, but effective in shifting the ED₅₀ of a δ-agonist | Tail-flick antinociceptive assay | Antagonism of the antinociceptive effects of the δ-opioid agonist DSLET. | [1] |
| Intracerebroventricular (i.c.v.) | 10 nmol | Tail-flick test | No significant antagonism of oxymorphone-induced anti-nociception, confirming selectivity. | [5] |
Table 2: this compound as a Kappa-Opioid Receptor Agonist in Mice
| Route of Administration | Dosage Range | Experimental Model | Observed Effect | Reference |
| Subcutaneous (s.c.) | 3 mg/kg (in rats) | Thermal nociceptive assay | Loss of delta-opioid antagonism and emergence of kappa-opioid agonist-like activity. | [3] |
Note: Data on kappa-agonist activity in mice is limited; the provided data is from a study in rats and should be cautiously extrapolated.
Mandatory Visualizations
Signaling Pathways
The following diagram illustrates the canonical signaling pathway of the delta-opioid receptor, a Gi/o-coupled G-protein coupled receptor (GPCR).
References
- 1. Differential antagonism of delta opioid agonists by naltrindole and its benzofuran analog (NTB) in mice: evidence for delta opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naltriben - Wikipedia [en.wikipedia.org]
- 3. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonism of the Mu-Delta Opioid Receptor Heterodimer Enhances Opioid Anti-Nociception by Activating Src and CaMKII Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing Naltriben to Differentiate Delta-Opioid Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naltriben (B52518) is a potent and selective antagonist for the delta-opioid receptor (DOR), playing a crucial role in distinguishing between the pharmacologically defined δ1 and δ2 subtypes.[1][2] While structurally related to the non-selective DOR antagonist naltrindole, naltriben exhibits a distinct binding affinity profile, rendering it an invaluable tool for elucidating the specific physiological functions and signaling pathways of each subtype.[1] These application notes provide detailed protocols for the use of naltriben in in vitro and in vivo experimental settings to differentiate and characterize δ1 and δ2 opioid receptor activity.
Mechanism of Action
Naltriben functions as a competitive antagonist with marked selectivity for the δ2-opioid receptor subtype.[2] In contrast, the antagonist 7-benzylidenenaltrexone (B1236580) (BNTX) displays selectivity for the δ1 subtype.[2] By comparing the ability of naltriben and BNTX to block the effects of various DOR agonists, researchers can characterize the subtype-selectivity of novel compounds and investigate the roles of δ1 and δ2 receptors in different biological processes. Notably, at higher concentrations, naltriben may exhibit agonist activity at kappa-opioid receptors, a factor to consider in experimental design.[1]
Data Presentation
Table 1: Binding Affinity of Naltriben and Related Compounds at Opioid Receptor Subtypes
| Compound | Receptor Subtype | Radioligand | Preparation | Ki (nM) | Reference |
| Naltriben | δ2 (putative) | [3H]Naltriben | Mouse Brain | - | [2] |
| δ1 (putative) | [3H]Naltriben | Mouse Brain | 9.6-12.9 fold lower potency than at δ2 | [2] | |
| µ | [3H]DAMGO | Rat Cerebral Cortex | 19.79 ± 1.12 | [3] | |
| κ | [3H]Diprenorphine | Rat Cerebral Cortex | 82.75 ± 6.32 | [3] | |
| 7-Benzylidenenaltrexone (BNTX) | δ1 | [3H]DPDPE | Guinea Pig Brain Membranes | 0.1 | [4] |
| δ2 | [3H]DSLET | Guinea Pig Brain Membranes | ~10 | [4] |
Note: The δ1 and δ2 subtypes are pharmacologically defined, and while evidence suggests the δ1 subtype may be a µ-δ heterodimer and the δ2 a δ homomer, this is an active area of research.[5]
Experimental Protocols
Radioligand Binding Assay for Determining δ1 vs. δ2 Selectivity
This protocol is designed to determine the binding affinity (Ki) of a test compound for the δ1 and δ2 opioid receptor subtypes using naltriben and BNTX as selective antagonists.
Materials:
-
Cell membranes prepared from tissue or cells expressing δ-opioid receptors (e.g., CHO or HEK293 cells, rodent brain tissue).
-
Radioligand selective for δ-opioid receptors (e.g., [3H]DPDPE for δ1, [3H]Deltorphin II for δ2, or a non-selective δ antagonist like [3H]naltrindole).
-
Naltriben methanesulfonate.
-
7-Benzylidenenaltrexone (BNTX).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize brain tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet with fresh assay buffer and resuspend to a final protein concentration of 100-200 µg/mL.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Radioligand in assay buffer.
-
Non-specific Binding: Radioligand and a high concentration of a non-labeled universal opioid ligand (e.g., 10 µM naloxone).
-
Competition with Test Compound: Radioligand and serial dilutions of the test compound.
-
Competition with Naltriben: Radioligand and serial dilutions of naltriben.
-
Competition with BNTX: Radioligand and serial dilutions of BNTX.
-
-
Incubation: Add 50 µL of the appropriate ligand solution and 50 µL of the membrane preparation to each well. Incubate at 25°C for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.
-
Washing: Quickly wash the filters three times with 5 mL of ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 5 mL of scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 values for the test compound, naltriben, and BNTX from the competition binding curves. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: [35S]GTPγS Binding to Assess Antagonism
This assay measures the ability of naltriben to antagonize agonist-stimulated G-protein activation at δ-opioid receptors.
Materials:
-
Cell membranes expressing δ-opioid receptors.
-
[35S]GTPγS.
-
GDP.
-
δ-opioid receptor agonist (e.g., DPDPE for δ1, Deltorphin II for δ2).
-
Naltriben.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4.
-
Scintillation counter.
Procedure:
-
Membrane and Ligand Preparation: Prepare membranes as described in the radioligand binding assay. Prepare solutions of the δ-agonist and naltriben.
-
Pre-incubation: In a microcentrifuge tube, mix the cell membranes (20-50 µg protein) with GDP (10 µM final concentration) and varying concentrations of naltriben. Incubate for 15 minutes at 30°C.
-
Agonist Stimulation: Add the δ-agonist at a concentration that elicits a submaximal response (e.g., its EC80).
-
Initiate Reaction: Add [35S]GTPγS (0.1 nM final concentration) to start the binding reaction.
-
Incubation: Incubate for 60 minutes at 30°C.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the [35S]GTPγS binding against the concentration of naltriben to determine its IC50 for antagonizing the agonist-induced response.
In Vivo Study: Differentiating δ1 and δ2-Mediated Antinociception
This protocol provides a framework for using naltriben to investigate the roles of δ1 and δ2 receptor subtypes in analgesia in a rodent model.
Materials:
-
Male or female mice (e.g., CD-1 or C57BL/6).
-
Naltriben.
-
7-Benzylidenenaltrexone (BNTX).
-
δ1-selective agonist (e.g., DPDPE).
-
δ2-selective agonist (e.g., Deltorphin II).
-
Vehicle (e.g., saline or 10% DMSO in saline).
-
Osmotic minipumps for chronic administration.
-
Tail-flick or hot-plate apparatus for assessing nociception.
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility and handling for at least 3 days prior to the experiment.
-
Chronic Antagonist Administration (Optional): For studies investigating receptor upregulation or long-term effects, implant osmotic minipumps subcutaneously to deliver either vehicle, naltriben (e.g., 1 mg/kg/day), or BNTX (e.g., 3 mg/kg/day) for 7 days.[6]
-
Acute Antagonist Administration: For acute studies, administer naltriben or BNTX via an appropriate route (e.g., subcutaneous or intracerebroventricular injection) 15-30 minutes before the agonist.
-
Agonist Administration: Administer the δ1 or δ2 selective agonist.
-
Nociceptive Testing: At various time points after agonist administration, measure the antinociceptive response using a tail-flick or hot-plate test.
-
Data Analysis: Determine the ED50 values for the agonists in the presence and absence of the antagonists. A significant rightward shift in the dose-response curve for a δ2 agonist in the presence of naltriben, but not BNTX, would indicate a δ2-mediated effect. Conversely, a shift in the δ1 agonist curve by BNTX, but not naltriben, would indicate a δ1-mediated effect.
Visualizations
Caption: Workflow for characterizing DOR agonists.
Caption: Differential signaling of DOR subtypes.
References
- 1. Naltriben - Wikipedia [en.wikipedia.org]
- 2. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A highly selective delta 1-opioid receptor antagonist: 7-benzylidenenaltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The δ1 opioid receptor is a heterodimer that opposes the actions of the δ2 receptor on alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of chronic administration of 7-benzylidene-7-dehydronaltrexone and naltriben on the antinociceptive actions of delta 1- and delta 2-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Naltriben Mesylate in Scratch Wound Assays for Cell Migration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process implicated in a variety of physiological and pathological phenomena, including wound healing, immune responses, and cancer metastasis. The scratch wound assay is a widely adopted in vitro method to study collective cell migration. This document provides detailed application notes and a comprehensive protocol for utilizing Naltriben (B52518) mesylate in scratch wound assays to investigate its effects on cell migration.
Naltriben mesylate is traditionally known as a delta-opioid receptor antagonist. However, recent studies have identified its role as a potentiator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel. This activity has been shown to influence cell migration, particularly in the context of cancer cell lines. These notes will detail the mechanism of action, provide quantitative data from relevant studies, and offer a step-by-step protocol for conducting these experiments.
Mechanism of Action: this compound and Cell Migration
This compound has been demonstrated to enhance cell migration in specific cell types, such as glioblastoma cells, by potentiating the activity of the TRPM7 channel.[1][2][3] This potentiation leads to an influx of calcium ions (Ca2+), which acts as a crucial second messenger in numerous signaling cascades.[1][2][3] One of the key pathways activated downstream of TRPM7 and Ca2+ influx is the MAPK/ERK signaling pathway.[1][2][3] The activation of the MAPK/ERK pathway is a critical event that promotes the expression of proteins involved in cell migration, such as Matrix Metalloproteinase-2 (MMP-2), and ultimately enhances the migratory and invasive capabilities of the cells.[1] It is noteworthy that studies have shown Naltriben's effect on migration to be independent of the PI3K/Akt pathway.[1][2][3]
Quantitative Data Summary
The following table summarizes the quantitative data from a study investigating the effect of this compound on the migration of U87 glioblastoma cells using a scratch wound assay.
| Cell Line | Treatment | Time (hours) | Wound Closure (%) |
| U87 | Control (Vehicle) | 4 | 21.2 ± 3.9 |
| U87 | 50 µM Naltriben | 4 | 49.1 ± 2.8 |
| U87 | Control (Vehicle) | 8 | 27.7 ± 8.1 |
| U87 | 50 µM Naltriben | 8 | 92.6 ± 4.3 |
| U87 | Control (Vehicle) | 12 | 44.3 ± 5.9 |
| U87 | 50 µM Naltriben | 12 | 98.7 ± 0.2 |
Data is presented as mean ± standard deviation.[1]
Experimental Protocols
This section provides a detailed protocol for performing a scratch wound assay to assess the effect of this compound on cell migration.
Materials
-
Adherent cell line of interest (e.g., U87 glioblastoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
This compound
-
Vehicle control (e.g., DMSO)
-
Sterile multi-well plates (e.g., 24-well plates)
-
Sterile pipette tips (e.g., p200)
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
-
(Optional) Mitomycin C to inhibit cell proliferation
Methods
-
Cell Seeding:
-
Culture cells to approximately 80-90% confluency.
-
Trypsinize and resuspend cells in a complete medium.
-
Seed the cells into multi-well plates at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the Scratch:
-
Once the cells have formed a confluent monolayer, gently aspirate the culture medium.
-
Using a sterile p200 pipette tip, create a straight scratch down the center of each well. A perpendicular scratch can be made to create a cross, providing more defined wound edges for analysis.[4]
-
Wash the wells twice with sterile PBS to remove any detached cells and debris.[1]
-
-
Treatment with this compound:
-
Prepare fresh culture medium containing the desired concentration of this compound (e.g., 50 µM) and a vehicle control.
-
(Optional) To ensure that wound closure is due to cell migration and not proliferation, pre-treat cells with a proliferation inhibitor like Mitomycin C before adding the experimental medium.
-
Add the respective media to the appropriate wells.
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture the first set of images of the scratches (Time 0).
-
Place the plate in a 37°C incubator with 5% CO2.
-
Capture images of the same fields of view at regular intervals (e.g., every 4, 8, and 12 hours) until the wound in the control wells is nearly closed.[1]
-
-
Data Analysis:
-
Use image analysis software to measure the area of the scratch at each time point for all treatment conditions.
-
Calculate the percentage of wound closure at each time point relative to the initial wound area at Time 0 using the following formula: % Wound Closure = [ (Area_t0 - Area_tx) / Area_t0 ] * 100 Where Area_t0 is the initial wound area and Area_tx is the wound area at a specific time point.
-
Statistically analyze the data to determine the significance of the observed differences between the Naltriben-treated and control groups.
-
Visualizations
Experimental Workflow
Caption: Workflow for a scratch wound assay.
This compound Signaling Pathway in Cell Migration
Caption: Naltriben's signaling pathway.
References
- 1. clyte.tech [clyte.tech]
- 2. [PDF] Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells | Semantic Scholar [semanticscholar.org]
- 3. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.virginia.edu [med.virginia.edu]
Application Notes and Protocols for Matrigel Invasion Experiments Using Naltriben Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for conducting Matrigel (B1166635) invasion experiments to investigate the effects of naltriben (B52518) on cancer cell invasion. Naltriben, traditionally known as a delta-opioid receptor antagonist, has been shown to enhance glioblastoma cell migration and invasion through the activation of the TRPM7 channel and subsequent signaling pathways.[1][2][3] This document outlines the underlying signaling mechanisms, provides detailed experimental protocols, and presents quantitative data from relevant studies.
Introduction
Naltriben is a selective antagonist of the δ2-opioid receptor but also functions as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel.[3] In the context of cancer biology, particularly glioblastoma (GBM), naltriben has been demonstrated to significantly enhance cell migration and invasion.[1][2][4] This effect is mediated through the potentiation of TRPM7, leading to an influx of Ca2+ and the activation of the MAPK/ERK signaling pathway, which in turn upregulates the expression of matrix metalloproteinase-2 (MMP-2), an enzyme crucial for degrading the extracellular matrix and facilitating invasion.[1][2] Notably, naltriben's pro-invasive effects are not associated with an increase in cell viability or proliferation.[1][2][4]
Signaling Pathway
Naltriben treatment initiates a signaling cascade that promotes cell invasion. The key steps are outlined below.
Experimental Workflow
The following diagram illustrates the general workflow for a Matrigel invasion assay with naltriben treatment.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effect of naltriben on glioblastoma cell invasion and related molecular markers.
Table 1: Effect of Naltriben on U87 Glioblastoma Cell Invasion
| Treatment Group | Concentration | Incubation Time | Number of Invading Cells (Mean ± SEM) | Fold Change vs. Control |
| Control (0.1% DMSO) | - | 12 hours | 89 ± 3 | - |
| Naltriben | 50 µM | 12 hours | 127 ± 5 | ~1.43 |
| Data from Matrigel invasion assays.[2][5][6] |
Table 2: Effect of Naltriben on U87 Glioblastoma Cell Migration (Wound Healing Assay)
| Treatment Group | Concentration | Time Point | Wound Closure (%) (Mean ± SEM) |
| Control (0.1% DMSO) | - | 4 hours | 21.2 ± 3.9 |
| 8 hours | 27.7 ± 8.1 | ||
| 12 hours | 44.3 ± 5.9 | ||
| Naltriben | 50 µM | 4 hours | 49.1 ± 2.8 |
| 8 hours | 92.6 ± 4.3 | ||
| 12 hours | 98.7 ± 0.2 | ||
| Data from scratch wound healing assays.[6][7] |
Table 3: Effect of Naltriben on Signaling Protein Expression in U87 Cells
| Protein Target | Treatment (50 µM Naltriben, 24h) | Densitometry Analysis (Fold Change vs. Control) |
| MMP-2 | Increased | ~1.5-fold |
| p-ERK1/2 | Increased | ~2.5-fold |
| t-ERK1/2 | No significant change | - |
| p-Akt | No significant change | - |
| t-Akt | No significant change | - |
| Data from Western immunoblotting.[1] |
Detailed Experimental Protocols
Materials
-
Glioblastoma cell line (e.g., U87)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Naltriben (hydrochloride or other salt)
-
DMSO (for dissolving naltriben)
-
Sterile, ice-cold, serum-free medium or coating buffer (0.01 M Tris, pH 8.0, 0.7% NaCl)[8][9]
-
Cotton swabs
-
Methanol (B129727) (for fixing)
-
Toluidine Blue or Diff-Quik™ stain
-
Microscope with a digital camera
-
Image analysis software (e.g., ImageJ)[10]
Protocol: Matrigel Invasion Assay with Naltriben Treatment
This protocol is adapted from established methods for assessing cell invasion.[6][8][9]
1. Preparation of Matrigel-Coated Inserts: a. Thaw Matrigel on ice overnight in a 4°C refrigerator. Keep all reagents and equipment that will contact the Matrigel cold to prevent premature gelling.[8][9] b. Dilute the Matrigel to the desired concentration (e.g., 200-300 µg/mL) with ice-cold, serum-free medium or coating buffer.[8][9] c. Carefully add 100 µL of the diluted Matrigel solution to the upper chamber of each transwell insert.[6][8] d. Incubate the inserts at 37°C for at least 2-4 hours to allow the Matrigel to solidify.[8]
2. Cell Preparation and Seeding: a. Culture U87 cells to ~80% confluency. b. Starve the cells in serum-free medium for 24 hours prior to the assay. c. On the day of the experiment, harvest the cells using trypsin and resuspend them in serum-free medium containing either vehicle (0.1% DMSO) for the control group or the desired concentration of naltriben (e.g., 50 µM).[6] d. Count the cells and adjust the concentration to 2.5 x 10^5 cells/mL. e. Remove any remaining liquid from the rehydrated Matrigel in the inserts. f. Add 100 µL of the cell suspension (containing 2.5 x 10^4 cells) to the upper chamber of each insert.[6]
3. Invasion Assay: a. In the lower chamber of the 24-well plate, add 600 µL of complete medium (containing 10% FBS) as a chemoattractant.[6] b. Carefully place the cell-seeded inserts into the wells. c. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 12-24 hours.[6]
4. Staining and Quantification: a. After incubation, carefully remove the inserts from the plate. b. Using a cotton swab, gently remove the non-invading cells and the Matrigel from the upper surface of the insert membrane.[8][9] c. Fix the invading cells on the lower surface of the membrane by immersing the insert in 100% methanol for 10 minutes. d. Stain the cells with 1% Toluidine Blue or a Diff-Quik™ staining kit.[6] e. Allow the inserts to air dry. f. Capture images of the stained cells using a microscope. g. Quantify the number of invading cells per field of view using image analysis software like ImageJ.[10] Calculate the average number of cells from multiple fields for each insert.
5. Data Analysis: a. Compare the number of invading cells in the naltriben-treated group to the vehicle-treated control group. b. Perform statistical analysis (e.g., Student's t-test) to determine the significance of any observed differences. A p-value of < 0.05 is typically considered statistically significant.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. oncotarget.com [oncotarget.com]
- 8. scientificlabs.com [scientificlabs.com]
- 9. corning.com [corning.com]
- 10. Quantitative method for in vitro matrigel invasiveness measurement through image analysis software - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Western Blot Analysis of MMP-2 Expression Following Naltriben Exposure
Audience: Researchers, scientists, and drug development professionals.
Introduction
Matrix metalloproteinase-2 (MMP-2), a gelatinase, plays a crucial role in the degradation of the extracellular matrix, a process integral to cancer cell invasion and migration.[1] Understanding the regulation of MMP-2 expression is therefore of significant interest in cancer research. Naltriben (B52518), a delta-opioid receptor antagonist, has been observed to upregulate the expression of MMP-2 in glioblastoma cells.[1] This application note provides a detailed protocol for the detection of changes in MMP-2 protein levels upon naltriben treatment using Western blotting.
Key Applications
-
Cancer biology
-
Drug discovery and development
-
Cell signaling
Quantitative Data Summary
The following table summarizes the quantitative data from a study investigating the effect of naltriben on MMP-2 protein expression in U87 glioblastoma cells.[1]
| Treatment Group | MMP-2/β-actin Ratio (Normalized to Control) | Fold Change vs. Control |
| Control | 88.3 ± 28.2% | 1.0 |
| Naltriben (50 µM) | 226.6 ± 25.1% | ~2.57 |
Experimental Protocols
This section provides a detailed methodology for the key experiments involved in assessing MMP-2 expression after naltriben exposure.
1. Cell Culture and Naltriben Treatment
-
Cell Line: U87 glioblastoma cells (or other relevant cell line).
-
Culture Medium: Dulbecco's modified eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and standard antibiotics.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Naltriben Treatment:
-
Seed cells in appropriate culture dishes and allow them to adhere and reach approximately 70-80% confluency.
-
Prepare a stock solution of naltriben in a suitable solvent (e.g., DMSO).
-
Treat the cells with 50 µM naltriben for 24 hours.[1] An equivalent volume of the vehicle (e.g., DMSO) should be added to the control group.
-
2. Sample Preparation (Protein Lysate)
-
After treatment, place the cell culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[2]
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[3] Use approximately 1 mL of lysis buffer per 107 cells.[2]
-
Scrape the adherent cells from the dish using a cell scraper and transfer the cell suspension to a pre-cooled microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C.
-
Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet the cell debris.[2]
-
Carefully transfer the supernatant (protein lysate) to a fresh, pre-cooled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
3. Western Blot Protocol for MMP-2
-
Sample Preparation for Electrophoresis:
-
Gel Electrophoresis:
-
Protein Transfer:
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[4]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against MMP-2 in the blocking buffer. Recommended dilutions for anti-MMP-2 antibodies typically range from 1:1000 to 1:10000.[8][9] It is crucial to optimize the antibody concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[4][5]
-
-
Washing:
-
Wash the membrane three to five times with TBST for 5-10 minutes each to remove unbound primary antibody.[5]
-
-
Secondary Antibody Incubation:
-
Final Washes:
-
Repeat the washing step (step 6) to remove unbound secondary antibody.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent.
-
Capture the chemiluminescent signal using an imaging system (e.g., a CCD camera-based imager).[6]
-
-
Stripping and Re-probing (for loading control):
-
To normalize the results, the membrane can be stripped of the MMP-2 antibodies and re-probed with an antibody against a loading control protein (e.g., β-actin or GAPDH).
-
-
Densitometry Analysis:
-
Quantify the band intensities for MMP-2 and the loading control using image analysis software.
-
Normalize the MMP-2 signal to the corresponding loading control signal for each sample.
-
Mandatory Visualizations
Caption: Workflow for MMP-2 Western Blot Analysis.
Caption: Naltriben-MMP-2 Signaling Pathway.
References
- 1. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Western blotting to detect MMP2 and MMP9 expression [bio-protocol.org]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Distribution and activation of matrix metalloproteinase-2 in skeletal muscle fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. MMP2 antibody (10373-2-AP) | Proteintech [ptglab.com]
- 9. MMP-2 Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes: Fura-2 Calcium Imaging for Investigating Naltriben-Induced Cellular Responses
Introduction
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of physiological processes, from gene expression and proliferation to neurotransmission and apoptosis[1]. The ability to accurately measure fluctuations in intracellular calcium concentration ([Ca²⁺]i) is therefore critical for cellular biology and drug discovery. Fura-2, a ratiometric fluorescent indicator, is a widely used tool for quantifying [Ca²⁺]i.[2] Its excitation spectrum shifts from 380 nm in the Ca²⁺-free form to 340 nm when bound to Ca²⁺, while its emission peak remains constant at ~510 nm. The ratio of fluorescence emitted upon excitation at these two wavelengths provides a precise measure of [Ca²⁺]i, largely independent of dye concentration, photobleaching, or cell thickness.[2]
This document provides detailed protocols for using Fura-2 to investigate the effects of naltriben (B52518) on intracellular calcium dynamics. Naltriben is a well-established selective antagonist for the delta-opioid receptor (DOR)[3][4]. However, recent studies have revealed a non-opioid mechanism of action: naltriben can also function as a direct activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, a cation channel permeable to Ca²⁺[5][6]. Understanding this dual functionality is crucial for interpreting experimental results. These notes are intended for researchers, scientists, and drug development professionals.
Mechanism of Action: Naltriben's Dual Effects on Calcium Signaling
Naltriben's effect on intracellular calcium is complex and can be mediated by at least two distinct molecular targets.
-
Delta-Opioid Receptor (DOR) Antagonism : The DOR is a G-protein coupled receptor (GPCR) that typically couples to inhibitory G-proteins (Gαi/o)[7][8]. Agonist activation of DORs often leads to the inhibition of adenylyl cyclase and the modulation of ion channels, which can include the inhibition of voltage-gated calcium channels, thereby decreasing Ca²⁺ influx[9]. As an antagonist, naltriben blocks these effects. In a typical experiment, application of naltriben alone would not be expected to alter basal [Ca²⁺]i via this mechanism; rather, it would prevent or reverse a calcium signal induced by a DOR agonist[10].
The following diagram illustrates these two distinct signaling pathways.
Experimental Protocols
Protocol 1: Cell Preparation and Fura-2 AM Loading
This protocol provides a general guideline for loading adherent cells with Fura-2 AM. Optimal conditions, such as dye concentration and incubation time, may vary depending on the cell type and should be empirically determined.[13]
Materials and Reagents:
-
Fura-2 AM (Acetoxymethyl ester)
-
Anhydrous DMSO
-
Pluronic® F-127 (20% solution in DMSO)
-
Probenecid (optional, for cells that actively extrude the dye)[14]
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer, pH 7.2-7.4
-
Cell culture medium
-
Cells plated on glass coverslips or in black-walled, clear-bottom microplates
Procedure:
-
Cell Plating: Seed cells onto autoclaved glass coverslips or appropriate imaging plates 24-48 hours prior to the experiment, aiming for 70-80% confluency on the day of imaging.[15]
-
Prepare Fura-2 AM Stock Solution: Dissolve 50 µg of Fura-2 AM in 50 µL of high-quality anhydrous DMSO to create a 1 mM stock solution.[15] Vortex briefly to ensure complete dissolution. Store aliquots in a dry, dark place at -20°C.[16]
-
Prepare Loading Buffer: a. Warm an aliquot of physiological buffer (e.g., HBSS) to room temperature or 37°C. b. For a final Fura-2 AM concentration of 2-5 µM, dilute the 1 mM stock solution into the buffer. c. To aid dispersion, first mix the required volume of Fura-2 AM stock with an equal volume of 20% Pluronic® F-127 before adding to the buffer. The final Pluronic® F-127 concentration should be around 0.02-0.04%.[14][17] d. (Optional) If using probenecid, add it to the loading buffer at a final concentration of 1-2.5 mM to inhibit anion transporters and improve dye retention.[14]
-
Cell Loading: a. Aspirate the culture medium from the cells. b. Wash the cells once with the physiological buffer. c. Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at room temperature or 37°C in the dark (e.g., in an incubator).[15][16]
-
Wash and De-esterification: a. After incubation, remove the loading buffer and wash the cells twice with fresh, dye-free buffer (containing probenecid, if used) to remove extracellular Fura-2 AM.[15] b. Add fresh buffer and incubate the cells for an additional 30 minutes in the dark at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the active Fura-2 dye inside the cells.[14]
Protocol 2: Calcium Imaging and Naltriben Application
Equipment:
-
Inverted fluorescence microscope equipped with a light source (e.g., Xenon lamp), filter wheel for alternating 340 nm and 380 nm excitation, a >475 nm dichroic mirror, a 510 nm emission filter, and a sensitive camera (e.g., sCMOS or EM-CCD).
-
Perfusion system for solution exchange.
-
Image acquisition and analysis software.
Procedure:
-
Setup: Mount the coverslip with Fura-2 loaded cells onto the microscope stage in a perfusion chamber. Continuously perfuse with physiological buffer (2-3 mL/min) to maintain cell health and remove any leaked dye.
-
Baseline Recording: a. Identify a field of healthy cells. b. Set the image acquisition parameters (e.g., exposure time, camera gain) to obtain a good signal-to-noise ratio without saturating the detector at either wavelength. Resting cells should appear brighter at 380 nm excitation than at 340 nm.[13] c. Record baseline fluorescence by acquiring image pairs at 340 nm and 380 nm excitation every 1-10 seconds for 2-5 minutes to establish a stable baseline ratio.[16]
-
Naltriben Application: a. Switch the perfusion system to a buffer containing the desired concentration of naltriben (e.g., 25-100 µM)[5]. b. Continue to acquire ratiometric images to monitor the change in [Ca²⁺]i.
-
Positive Control: At the end of the experiment, apply a calcium ionophore like ionomycin (B1663694) (e.g., 1-5 µM) in a buffer containing high calcium (e.g., 10 mM) to elicit a maximal Fura-2 response (Rmax).[16]
Data Presentation and Analysis
Ratio Calculation and Calibration
-
Ratio Calculation: For each time point, the background-subtracted fluorescence intensity from the 340 nm excitation image (F340) is divided by the intensity from the 380 nm excitation image (F380). This ratio (R = F340/F380) is directly proportional to the [Ca²⁺]i.
-
Conversion to [Ca²⁺]i: To convert the ratio to an absolute calcium concentration, the Grynkiewicz equation is used[13]:
[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380,min / F380,max)
Where:
-
Kd: The dissociation constant of Fura-2 for Ca²⁺ (~224 nM).
-
R: The experimentally measured F340/F380 ratio.
-
Rmin: The ratio in zero Ca²⁺ conditions (determined using a Ca²⁺ chelator like EGTA).[16]
-
Rmax: The ratio at Ca²⁺ saturation (determined using a Ca²⁺ ionophore like ionomycin).[16]
-
F380,min / F380,max: The ratio of fluorescence intensities at 380 nm excitation in zero and saturating Ca²⁺, respectively.[16]
-
Expected Quantitative Data with Naltriben
The primary effect of naltriben on [Ca²⁺]i in many cell types is an increase due to the activation of TRPM7 channels. The magnitude of this response can be cell-type dependent. The table below summarizes representative data from published studies.
| Cell Type | Treatment | Baseline F340/F380 Ratio (Mean ± SEM) | Peak F340/F380 Ratio (Mean ± SEM) | Reference |
| U87 Glioblastoma Cells | 50 µM Naltriben | ~0.8 | ~1.4 | [5] |
| 3T3-L1 Adipocytes | 50 µM Naltriben | ~0.42 ± 0.01 | ~1.01 ± 0.04 | [12] |
| MII Mouse Eggs | 40 µM Naltriben | ~0.2 | ~0.6 | [11] |
Note: Baseline and peak ratio values are estimated from published graphs and may vary based on experimental setup and calibration.
References
- 1. mdpi.com [mdpi.com]
- 2. ionbiosciences.com [ionbiosciences.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Naltriben - Wikipedia [en.wikipedia.org]
- 5. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of TRPM7 channels by small molecules under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 8. The G protein-first activation mechanism of opioid receptors by Gi protein and agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual signal transduction through delta opioid receptors in a transfected human T-cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abpbio.com [abpbio.com]
- 15. brainvta.tech [brainvta.tech]
- 16. moodle2.units.it [moodle2.units.it]
- 17. docs.aatbio.com [docs.aatbio.com]
Application Notes and Protocols for Studying MAPK/ERK Signaling with Naltriben
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling pathway is a critical intracellular cascade that governs fundamental cellular processes, including proliferation, differentiation, survival, and migration.[1][2] Dysregulation of the MAPK/ERK pathway is a hallmark of many human cancers, making it a key target for therapeutic development. This document provides detailed application notes and experimental protocols for studying the MAPK/ERK signaling pathway using naltriben (B52518).
Naltriben is primarily known as a selective antagonist for the delta-opioid receptor.[3] However, emerging research has identified a novel mechanism of action for naltriben as a TRPM7 (Transient Receptor Potential Melastatin 7) channel activator.[4] Through the activation of TRPM7, naltriben has been shown to modulate downstream signaling pathways, including the MAPK/ERK cascade, and influence cellular functions such as migration and invasion in specific cancer cell types.[5] These protocols are designed to enable researchers to investigate the effects of naltriben on the MAPK/ERK pathway in a controlled laboratory setting.
Data Presentation
The following tables summarize quantitative data from a study investigating the effects of naltriben on the U87 human glioblastoma cell line.
Table 1: Effect of Naltriben on U87 Cell Viability
| Treatment Concentration (µM) | Duration (hours) | Cell Viability (% of Control) |
| 25 | 24 | Significant Decrease |
| 50 | 24 | Significant Decrease |
| 75 | 24 | Significant Decrease |
| 100 | 24 | Significant Decrease |
Source: Adapted from Wong R, et al. Oncotarget. 2017.[3]
Table 2: Effect of Naltriben on MAPK/ERK Pathway Activation in U87 Cells
| Treatment | Protein | Relative Expression (% of Control) |
| 50 µM Naltriben (24h) | MMP-2 | 226.6 ± 25.1 |
| 50 µM Naltriben (24h) | p-ERK1/2 / t-ERK1/2 Ratio | 57.8 ± 9.3 |
Source: Adapted from Wong R, et al. Oncotarget. 2017.[3]
Mandatory Visualization
References
- 1. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cell Proliferation Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
Troubleshooting & Optimization
Naltriben Technical Support Center: Identifying and Minimizing Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the off-target effects of naltriben (B52518). The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of naltriben?
Naltriben is primarily known as a potent and selective antagonist for the delta (δ)-opioid receptor, with a preference for the δ2 subtype.[1] Its primary function in research is to block the effects of endogenous and exogenous δ-opioid receptor agonists, making it a valuable tool for studying the physiological roles of this receptor system.
Q2: What are the known off-target effects of naltriben?
Naltriben has several documented off-target effects that are crucial to consider during experimental design and data interpretation:
-
TRPM7 Channel Activation: Naltriben acts as a positive gating modulator (activator) of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel.[2]
-
Kappa-Opioid Receptor Agonism: At higher concentrations, naltriben exhibits agonist activity at the kappa (κ)-opioid receptor.[1][3]
-
Mu-Opioid Receptor Antagonism: Naltriben can also act as a noncompetitive antagonist at the mu (μ)-opioid receptor.[4]
Q3: At what concentrations are the off-target effects of naltriben typically observed?
The concentration at which off-target effects become significant is a critical experimental parameter. Based on available data:
-
TRPM7 activation has an EC50 of approximately 20 μM.[5]
-
Kappa-opioid receptor agonism is generally observed at higher doses (e.g., starting around 100 nM and becoming more pronounced at higher concentrations).[3][4]
-
Mu-opioid receptor antagonism has been observed with a Ki value of approximately 19.79 nM.[4]
It is essential to use the lowest effective concentration of naltriben to achieve δ-opioid receptor antagonism while minimizing these off-target effects.
Troubleshooting Guides
Issue 1: Unexpected cellular phenotype observed that is inconsistent with δ-opioid receptor blockade.
This is a common issue that may arise from naltriben's off-target activities.
Troubleshooting Steps:
-
Concentration Optimization:
-
Action: Perform a dose-response curve for naltriben's effect on your primary endpoint (δ-opioid receptor-mediated). Determine the lowest concentration that produces maximal antagonism.
-
Rationale: Higher concentrations increase the likelihood of engaging off-target receptors and ion channels.
-
-
Use of Control Compounds:
-
Action: Include control compounds in your experiments:
-
A structurally distinct δ-opioid receptor antagonist (e.g., naltrindole).
-
A known TRPM7 channel blocker (e.g., NS8593) in combination with naltriben.
-
A κ-opioid receptor antagonist (e.g., nor-binaltorphimine) in combination with naltriben if κ-agonist effects are suspected.
-
-
Rationale: Comparing the effects of different antagonists for the same primary target can help differentiate on-target from off-target effects. The use of blockers for the off-targets can directly test their involvement.
-
-
Genetic Knockdown/Knockout:
-
Action: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the δ-opioid receptor, TRPM7, or the κ-opioid receptor in your cell model.
-
Rationale: If the observed effect of naltriben persists after knocking down the δ-opioid receptor, it is likely an off-target effect. Conversely, if the effect is abolished by knocking down TRPM7 or the κ-opioid receptor, it confirms their involvement.
-
Issue 2: Difficulty in replicating literature findings on naltriben's potency or selectivity.
Variations in experimental conditions can significantly impact the observed pharmacological profile of naltriben.
Troubleshooting Steps:
-
Review Assay Conditions:
-
Action: Carefully compare your experimental protocol with the cited literature, paying close attention to:
-
Cell type and expression levels of on- and off-target proteins.
-
Composition of buffers (e.g., ion concentrations, pH).
-
Incubation time and temperature.
-
Specific radioligands or agonists used in functional assays.
-
-
Rationale: Seemingly minor differences in assay conditions can alter ligand binding and functional responses.
-
-
Verify Compound Integrity:
-
Action: Confirm the purity and concentration of your naltriben stock solution.
-
Rationale: Degradation or inaccurate concentration of the compound will lead to erroneous results.
-
-
Perform Comprehensive Characterization:
-
Action: Conduct in-house receptor binding and functional assays to determine the Ki and IC50/EC50 values of naltriben for the δ-opioid receptor and its primary off-targets (TRPM7, κ- and μ-opioid receptors) in your specific experimental system.
-
Rationale: This will provide an accurate pharmacological profile of naltriben under your experimental conditions.
-
Data Presentation
Table 1: Naltriben Binding Affinities (Ki) and Functional Activities (IC50/EC50)
| Target | Action | Species | Assay Type | Value (nM) | Reference |
| δ-Opioid Receptor | Antagonist | Rat | [3H]DPDPE Binding | Not Reported | [4] |
| μ-Opioid Receptor | Antagonist | Rat | [3H]DAMGO Binding | 19.79 ± 1.12 | [4] |
| κ-Opioid Receptor | Agonist/Antagonist | Rat | [3H]Diprenorphine Binding | 82.75 ± 6.32 | [4] |
| TRPM7 Channel | Activator | Human | Ca2+ Imaging-Based Assay | ~20,000 (EC50) | [5] |
Note: While naltriben is a known selective δ-opioid receptor antagonist, a specific Ki value from the cited competitive binding assays was not explicitly stated in the provided search results. Researchers should determine this value empirically in their system.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Opioid Receptors
Objective: To determine the binding affinity (Ki) of naltriben for δ, μ, and κ-opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (δ, μ, or κ).
-
Radioligands: [3H]DPDPE (for δ), [3H]DAMGO (for μ), [3H]U-69,593 (for κ).
-
Naltriben stock solution.
-
Unlabeled competitor for non-specific binding (e.g., Naloxone).
-
Binding Buffer (50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
96-well plates, filtration apparatus, scintillation vials, and liquid scintillation counter.
Procedure:
-
Prepare Reagents: Dilute the radioligand to a final concentration at or near its Kd. Prepare a serial dilution of naltriben.
-
Set up Assay Plate: In a 96-well plate, add in triplicate:
-
Total Binding: Binding buffer, radioligand, and cell membranes.
-
Non-specific Binding: Binding buffer, radioligand, a high concentration of naloxone (B1662785) (e.g., 10 µM), and cell membranes.
-
Competition: Binding buffer, radioligand, varying concentrations of naltriben, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of naltriben to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Protocol 2: Whole-Cell Patch Clamp Electrophysiology for TRPM7 Channel Activity
Objective: To measure the effect of naltriben on TRPM7 channel currents.
Materials:
-
Cells expressing TRPM7 channels (e.g., HEK293 cells transfected with TRPM7, or a cell line with endogenous expression like U87 glioblastoma cells).[5][7]
-
Patch clamp rig with amplifier, micromanipulator, and data acquisition software.
-
Borosilicate glass pipettes.
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).
-
Intracellular solution (in mM): 140 Cs-glutamate, 8 NaCl, 10 HEPES, 10 BAPTA (to chelate Ca2+), 4 Mg-ATP (pH 7.2).
-
Naltriben stock solution.
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for patch-clamp recording.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Establish Whole-Cell Configuration:
-
Approach a cell with the patch pipette and form a gigaohm seal.
-
Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
-
Voltage-Clamp Recording:
-
Hold the cell at a holding potential of 0 mV.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) every 5-10 seconds to elicit TRPM7 currents.[8]
-
-
Naltriben Application:
-
Establish a stable baseline recording of TRPM7 currents.
-
Perfuse the cell with the extracellular solution containing the desired concentration of naltriben (e.g., 20-50 µM).
-
Record the changes in current amplitude.
-
-
Washout: Perfuse the cell with the control extracellular solution to observe the reversibility of the effect.
-
Data Analysis: Measure the current amplitude at a specific voltage (e.g., +80 mV) before, during, and after naltriben application. Plot the current as a function of time and generate current-voltage (I-V) relationship curves.
Mandatory Visualizations
Caption: Naltriben's on-target signaling pathway.
Caption: Naltriben's off-target signaling pathways.
Caption: Troubleshooting workflow for naltriben.
References
- 1. Naltriben - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nanion.de [nanion.de]
Cytotoxicity of prolonged naltriben treatment in cell lines.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of prolonged naltriben (B52518) treatment in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of naltriben-induced cytotoxicity?
A1: Naltriben's cytotoxic effects are primarily attributed to its role as a TRPM7 (Transient Receptor Potential Melastatin 7) channel activator.[1][2] Prolonged activation of TRPM7 leads to a sustained influx of calcium (Ca2+) into the cell.[1] This disrupts calcium homeostasis, leading to a state of Ca2+ imbalance, which is a well-documented trigger for cell death.[1]
Q2: Is the cytotoxicity of naltriben related to its function as a delta-opioid receptor antagonist?
A2: While naltriben is a well-known selective antagonist of the delta-opioid receptor, its cytotoxic effects appear to be independent of this activity. The observed cytotoxicity is linked to its "off-target" effect as a TRPM7 agonist.[1][2]
Q3: In which cell lines has the cytotoxicity of prolonged naltriben treatment been observed?
A3: The most detailed studies on naltriben-induced cytotoxicity have been conducted in the U87 human glioblastoma cell line.[1] In these cells, prolonged treatment (24 hours) with naltriben leads to a dose-dependent decrease in cell viability.[1] Information on other cell lines is limited, and researchers should empirically determine the cytotoxic effects of naltriben on their specific cell line of interest.
Q4: What is the typical duration and concentration of naltriben treatment that induces cytotoxicity?
A4: In U87 glioblastoma cells, cytotoxic effects are observed after 24 hours of treatment with naltriben at concentrations ranging from 25 µM to 100 µM.[1] The optimal concentration and duration of treatment to induce cytotoxicity will vary between cell lines and should be determined experimentally through a dose-response and time-course study.
Q5: Does prolonged naltriben treatment induce apoptosis or necrosis?
A5: The sustained increase in intracellular calcium due to prolonged TRPM7 activation can trigger both apoptotic and necrotic cell death pathways. The specific mode of cell death may depend on the cell type and the concentration of naltriben used. To determine the mechanism of cell death in your experimental system, it is recommended to perform assays that can distinguish between apoptosis and necrosis, such as Annexin V/Propidium Iodide (PI) staining or an LDH release assay.
Q6: What signaling pathways are activated downstream of naltriben-induced TRPM7 activation?
A6: In U87 glioblastoma cells, naltriben-induced TRPM7 activation has been shown to upregulate the MAPK/ERK signaling pathway.[1] However, it does not appear to affect the PI3K/Akt pathway.[1]
Data Presentation
Table 1: Effect of Prolonged Naltriben Treatment on the Viability of U87 Glioblastoma Cells
| Naltriben Concentration (µM) | Treatment Duration (hours) | Cell Viability (% of Control) | Statistical Significance (p-value) |
| 25 | 24 | Reduced (dose-dependent) | < 0.0001 |
| 50 | 24 | Reduced (dose-dependent) | < 0.0001 |
| 75 | 24 | Reduced (dose-dependent) | < 0.0001 |
| 100 | 24 | Reduced (dose-dependent) | < 0.0001 |
Data is derived from MTT assays performed on U87 cells. The exact percentage of reduction is dose-dependent as shown in the original study's graphical representation.[1]
Note: There is a significant lack of publicly available data on the IC50 values of naltriben for a wide variety of cancer and non-cancerous cell lines. Researchers are strongly encouraged to perform their own dose-response experiments to determine the IC50 for their specific cell line.
Experimental Protocols
MTT Assay for Cell Viability
Objective: To assess the cytotoxicity of prolonged naltriben treatment by measuring the metabolic activity of cells.
Materials:
-
Cells of interest
-
Naltriben
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of naltriben in complete culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of naltriben. Include a vehicle control (medium with the same concentration of DMSO used to dissolve naltriben).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Annexin V/PI Apoptosis Assay by Flow Cytometry
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after prolonged naltriben treatment.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with the desired concentrations of naltriben for the chosen duration.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
LDH Cytotoxicity Assay for Necrosis
Objective: To quantify necrosis by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
Treated and untreated cells in a 96-well plate
-
LDH Cytotoxicity Assay Kit
-
Microplate reader
Procedure:
-
Culture cells in a 96-well plate and treat with various concentrations of naltriben for the desired time. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).
-
After incubation, centrifuge the plate at 250 x g for 4 minutes.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate for up to 30 minutes at room temperature, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls.
Mandatory Visualization
Caption: Experimental workflow for assessing naltriben-induced cytotoxicity.
Caption: Naltriben-induced TRPM7-mediated signaling pathway leading to cytotoxicity.
Troubleshooting Guides
Troubleshooting Cell Viability Assays (e.g., MTT)
| Problem | Possible Cause | Recommended Solution |
| High background in control wells | Contamination of media or reagents. | Use fresh, sterile media and reagents. Filter-sterilize solutions if necessary. |
| High cell seeding density. | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the assay. | |
| Low signal or poor dose-response | Insufficient incubation time with MTT reagent. | Increase the incubation time with MTT to allow for sufficient formazan production. |
| Cell line is resistant to naltriben. | Confirm the activity of naltriben on a sensitive cell line (e.g., U87). Consider increasing the concentration range or treatment duration. | |
| Naltriben precipitated out of solution. | Ensure naltriben is fully dissolved in the culture medium. Check for precipitates under a microscope. | |
| High variability between replicate wells | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. |
| Pipetting errors. | Calibrate pipettes and use consistent pipetting techniques. | |
| Edge effects on the plate. | Avoid using the outer wells of the 96-well plate, or fill them with sterile PBS to maintain humidity. |
Troubleshooting Annexin V/PI Flow Cytometry
| Problem | Possible Cause | Recommended Solution |
| High percentage of Annexin V positive cells in the negative control | Cells were harvested too harshly. | Use a gentle harvesting method. For adherent cells, consider using a non-enzymatic cell dissociation solution. |
| Cells were overgrown or unhealthy before treatment. | Use cells from a healthy, sub-confluent culture. | |
| Low percentage of apoptotic cells after treatment | Naltriben concentration or incubation time was insufficient. | Perform a dose-response and time-course experiment to determine optimal conditions. |
| Apoptotic cells were lost during harvesting. | Collect both adherent and floating cells for analysis. | |
| High percentage of PI positive (necrotic) cells | The naltriben concentration may be too high, inducing rapid necrosis. | Test a lower range of naltriben concentrations. |
| Cells were processed too slowly after staining. | Analyze cells on the flow cytometer as soon as possible after staining. | |
| Poor separation between cell populations | Incorrect compensation settings on the flow cytometer. | Use single-stain controls (Annexin V-FITC only and PI only) to set up proper compensation. |
| Debris or cell clumps in the sample. | Filter the cell suspension through a cell strainer before analysis. |
References
Naltriben's kappa-opioid agonist activity at high concentrations.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the kappa-opioid agonist activity of Naltriben (B52518) observed at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary and secondary pharmacological profile of Naltriben?
A1: Naltriben is primarily known as a potent and selective antagonist for the delta-opioid receptor (δ-OR), with a particular selectivity for the δ₂ subtype.[1][2][3][4] However, at high concentrations or doses, it exhibits a secondary activity as a kappa-opioid receptor (κ-OR) agonist.[1][2][5]
Q2: At what concentration does Naltriben begin to exhibit kappa-opioid agonist activity?
A2: The transition from a δ-OR antagonist to a κ-OR agonist is dose-dependent. In studies using rat cerebral cortex slices, Naltriben started to show inhibitory effects characteristic of κ-OR agonism at concentrations above 100 nM.[5] In vivo studies in rats demonstrated that a subcutaneous dose of 3 mg/kg resulted in kappa agonist-like activity.[2]
Q3: What is the evidence supporting Naltriben's κ-OR agonism?
A3: Evidence comes from both in vivo and in vitro experiments. In rats, the δ-OR antagonism by a high dose of Naltriben was unexpectedly lost; however, pretreatment with the κ-OR selective antagonist nor-binaltorphimine (nor-BNI) partially restored the δ-OR antagonism, suggesting a counteracting κ-OR agonist effect.[2] Additionally, in rat brain slices, high concentrations of Naltriben inhibited neurotransmitter release, an effect that was blocked by nor-BNI.[5]
Q4: Are there other off-target activities for Naltriben that I should be aware of?
A4: Yes, Naltriben has been identified as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel.[6][7][8] This activity has been shown to enhance glioblastoma cell migration and invasion through the MAPK/ERK signaling pathway.[6][9][10] Researchers should consider this off-target effect when interpreting results, especially in studies related to cell motility, calcium signaling, and cancer.[6][9]
Q5: How can I experimentally isolate and confirm the κ-OR agonist activity of Naltriben?
A5: To confirm that an observed effect is mediated by κ-OR agonism, experiments should be conducted in the presence and absence of a selective κ-OR antagonist, such as nor-binaltorphimine (nor-BNI).[2][5] A loss or attenuation of the Naltriben-induced effect in the presence of nor-BNI would strongly suggest the involvement of the κ-OR.
Quantitative Data: Naltriben Receptor Binding Affinity
The following table summarizes the reported binding affinities (Ki) of Naltriben at different opioid receptors in rat cortical membranes.
| Radioligand | Receptor Target | Blocking Ligands Present | Ki (nM) | Reference |
| [³H]DAMGO | µ-Opioid Receptor | None | 19.79 ± 1.12 | [5][10] |
| [³H]diprenorphine | κ-Opioid Receptor | DAMGO (µ) and DPDPE (δ) | 82.75 ± 6.32 | [5][10] |
Visualizations
Below are diagrams illustrating the dual activity of Naltriben, its signaling pathway, and a general experimental workflow.
References
- 1. Naltriben - Wikipedia [en.wikipedia.org]
- 2. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naltriben - LKT Labs [lktlabs.com]
- 5. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Naltriben promotes tumor growth by activating the TRPM7-mediated development of the anti-inflammatory M2 phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
Potential noncompetitive antagonist effects of naltriben on mu-opioid receptors.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential noncompetitive antagonist effects of naltriben (B52518) on mu-opioid receptors (MORs).
Frequently Asked Questions (FAQs)
Q1: What is the primary pharmacological profile of naltriben?
Naltriben is well-established as a potent and selective antagonist for the delta-opioid receptor (DOR), particularly the δ2 subtype.[1] It is frequently used in research to differentiate between delta-opioid receptor subtypes.[2] However, evidence suggests that naltriben also interacts with other opioid receptors.
Q2: Does naltriben act as an antagonist at mu-opioid receptors?
Yes, studies have indicated that naltriben can act as a noncompetitive antagonist at mu-opioid receptors.[2] This means that at certain concentrations, it can reduce the maximal effect of a mu-opioid agonist, such as DAMGO, without being surmounted by increasing agonist concentrations.[2]
Q3: What is the binding affinity of naltriben for the mu-opioid receptor?
In studies using rat cortex membranes, naltriben has been shown to displace the specific binding of the mu-opioid agonist [3H]DAMGO with a Ki value of 19.79 ± 1.12 nM.[2]
Q4: How does naltriben's effect on mu-opioid receptors differ from its effect on delta-opioid receptors?
Naltriben's primary and most potent activity is as a competitive antagonist at delta-opioid receptors. Its effect on mu-opioid receptors is characterized as noncompetitive and may be observed at different concentration ranges.
Q5: Are there other off-target effects of naltriben to consider?
Yes, at higher doses, naltriben has been reported to exhibit kappa-opioid receptor agonist-like activity.[3] This is a critical consideration when designing experiments and interpreting data, as it can introduce confounding effects.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments investigating the effects of naltriben on mu-opioid receptors.
Issue 1: No observable antagonism of a mu-opioid agonist by naltriben.
-
Possible Cause 1: Inappropriate Naltriben Concentration. The noncompetitive antagonist effects of naltriben at MORs are dose-dependent. A study has shown that a 30 nM concentration of naltriben can shift the dose-response curve of DAMGO to the right and attenuate the maximal effect.[2] However, another study using a 1 mg/kg subcutaneous dose in rats did not observe antagonism of DAMGO.[3]
-
Solution: Perform a dose-response experiment with a wide range of naltriben concentrations to determine the optimal concentration for observing noncompetitive antagonism in your specific assay system.
-
-
Possible Cause 2: High Agonist Concentration. In functional assays, using a very high concentration of the mu-opioid agonist may mask the effects of a noncompetitive antagonist.
-
Solution: Use an agonist concentration around the EC80 (the concentration that produces 80% of the maximal response) to provide a sufficient window to observe a reduction in the maximal effect.
-
-
Possible Cause 3: Assay Sensitivity. The signal window of your assay (the difference between the basal and maximally stimulated response) may be too small to detect the partial inhibition caused by naltriben.
-
Solution: Optimize your assay to increase the signal-to-noise ratio. This may involve adjusting cell density, incubation times, or reagent concentrations.
-
Issue 2: Unexpected or contradictory results.
-
Possible Cause 1: Off-Target Effects. As mentioned, naltriben can act as a delta-opioid receptor antagonist and a kappa-opioid receptor agonist.[1][3] These off-target effects could influence your experimental outcome, especially if your system expresses these receptors.
-
Solution: Use selective antagonists for delta and kappa-opioid receptors as controls to dissect the specific contribution of each receptor to the observed effect. For example, include naltrindole (B39905) (a selective delta antagonist) or nor-binaltorphimine (a selective kappa antagonist) in separate experimental arms.
-
-
Possible Cause 2: Purity and Stability of Naltriben. The integrity of your naltriben stock is crucial for reproducible results.
-
Solution: Ensure you are using a high-purity batch of naltriben. Prepare fresh stock solutions and store them appropriately, protected from light and repeated freeze-thaw cycles.
-
Issue 3: Difficulty in interpreting dose-response curves.
-
Possible Cause: Complex Antagonism. The combination of competitive binding and noncompetitive antagonism can lead to complex shifts in agonist dose-response curves. A hallmark of noncompetitive antagonism is a decrease in the maximum achievable response.
-
Solution: Perform a Schild analysis. While a classical Schild plot is used for competitive antagonists, a non-parallel rightward shift in the dose-response curve accompanied by a depression of the maximum response is indicative of noncompetitive antagonism.
-
Quantitative Data Summary
The following table summarizes the binding affinity of naltriben for the mu-opioid receptor.
| Ligand | Radioligand | Preparation | Ki (nM) | Reference |
| Naltriben | [3H]DAMGO | Rat cortex membranes | 19.79 ± 1.12 | [2] |
Experimental Protocols
Below are detailed methodologies for key experiments to investigate the noncompetitive antagonist effects of naltriben on mu-opioid receptors.
Radioligand Binding Assay: Competitive Displacement of [3H]DAMGO
Objective: To determine the binding affinity (Ki) of naltriben for the mu-opioid receptor.
Materials:
-
Cell membranes prepared from cells expressing mu-opioid receptors (e.g., CHO or HEK293 cells) or from brain tissue (e.g., rat cortex).
-
[3H]DAMGO (specific activity ~40-60 Ci/mmol).
-
Naltriben.
-
Naloxone (B1662785) (for determining non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the cells or tissue in ice-cold buffer and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]DAMGO (at a final concentration close to its Kd, e.g., 1-2 nM), and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of naloxone (at a final concentration of 10 µM), 50 µL of [3H]DAMGO, and 100 µL of membrane suspension.
-
Competition: 50 µL of naltriben (at various concentrations, e.g., 0.1 nM to 10 µM), 50 µL of [3H]DAMGO, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of naltriben.
-
Determine the IC50 value (the concentration of naltriben that inhibits 50% of the specific binding of [3H]DAMGO) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: DAMGO-induced Inhibition of cAMP Production
Objective: To assess the effect of naltriben on the potency and maximal efficacy of the mu-opioid agonist DAMGO.
Materials:
-
CHO or HEK293 cells stably expressing the human mu-opioid receptor.
-
DAMGO.
-
Naltriben.
-
IBMX (a phosphodiesterase inhibitor).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-treatment with Naltriben:
-
Wash the cells with serum-free medium.
-
Add different concentrations of naltriben (e.g., 0, 10, 30, 100 nM) to the respective wells and pre-incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
To each well, add a range of concentrations of DAMGO (e.g., 1 pM to 10 µM) in the presence of a fixed concentration of forskolin (e.g., 5 µM) and IBMX (e.g., 500 µM). The forskolin concentration should be optimized to stimulate a submaximal level of cAMP production.
-
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP assay kit.
-
Data Analysis:
-
Generate dose-response curves by plotting the cAMP levels against the log concentration of DAMGO for each concentration of naltriben.
-
Fit the data using a sigmoidal dose-response model to determine the EC50 and Emax (maximal effect) for DAMGO in the absence and presence of naltriben.
-
A rightward shift in the EC50 and a decrease in the Emax for DAMGO in the presence of naltriben are indicative of noncompetitive antagonism.
-
Visualizations
Mu-Opioid Receptor G-Protein Signaling Pathway
Caption: Canonical G-protein signaling pathway of the mu-opioid receptor and the site of action for a noncompetitive antagonist.
Experimental Workflow for Investigating Noncompetitive Antagonism
Caption: A logical workflow for experimentally determining the noncompetitive antagonist properties of naltriben at mu-opioid receptors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Choosing a vehicle control for naltriben mesylate in vivo experiments.
Technical Support Center: Naltriben (B52518) Mesylate In Vivo Experiments
This technical support guide provides essential information for researchers and scientists using naltriben mesylate in in vivo experiments. It covers vehicle selection, preparation protocols, and troubleshooting common issues to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
The selection of an appropriate vehicle is critical and depends on the required concentration of this compound, the route of administration, and the experimental model. Due to its physicochemical properties, this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2][3] A common and effective approach involves a two-step solubilization process.
Q2: Can I dissolve this compound directly in saline?
Direct dissolution in saline is generally not recommended due to the low aqueous solubility of this compound. Attempting to do so may result in an incomplete dissolution or precipitation of the compound, leading to inaccurate dosing.
Q3: What are the potential side effects of using DMSO as a vehicle?
While DMSO is an excellent solvent for many non-polar compounds, it can have biological effects and toxicity, especially at higher concentrations. Potential side effects in animal models can include inflammation, neurotoxicity, and behavioral changes. It is crucial to use the lowest effective concentration of DMSO and to include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.
Q4: How should I prepare the vehicle control for my experiment?
The vehicle control should be identical to the solution used to deliver this compound, but without the active compound. For example, if you are using a 10% DMSO in saline solution, your vehicle control should be a 10% DMSO in saline solution prepared in the same manner. This is essential to differentiate the effects of this compound from any effects of the vehicle.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in Solution | - The concentration of this compound is too high for the chosen vehicle.- The temperature of the solution has dropped, reducing solubility.- Improper mixing of the initial DMSO stock with the aqueous phase. | - Ensure the final concentration of this compound does not exceed its solubility limit in the final vehicle composition.- Gentle warming (to no more than body temperature) can help maintain solubility.[1]- Add the DMSO stock to the aqueous solution slowly while vortexing to ensure proper mixing. |
| Animal Shows Signs of Distress After Injection (e.g., irritation, excessive grooming) | - The concentration of DMSO is too high, causing local irritation.- The pH or osmolality of the final solution is not physiological. | - Reduce the final concentration of DMSO to the lowest possible level that maintains solubility (ideally ≤10%).- Ensure the final vehicle is isotonic and has a physiological pH. Buffered solutions like PBS can be used as the aqueous component. |
| Inconsistent or Unexpected Experimental Results | - Inaccurate dosing due to incomplete dissolution or precipitation of the compound.- Biological effects of the vehicle are confounding the results.- Degradation of this compound in the vehicle. | - Always visually inspect the solution for any precipitate before administration.- Always include a vehicle-only control group to account for any effects of the vehicle.- Prepare fresh solutions for each experiment and avoid long-term storage of the final formulation unless stability data is available. |
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 511.59 g/mol | [1] |
| Formula | C₂₆H₂₅NO₄・CH₃SO₃H | [1] |
| Solubility | Soluble to 50 mM in DMSO with gentle warming | [1] |
| Purity | ≥98% | [1] |
| Storage | Desiccate at room temperature | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound in a DMSO/Saline Vehicle
This protocol is suitable for administration routes such as intraperitoneal (IP) or subcutaneous (SC) injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile 0.9% saline solution
-
Sterile, conical microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Calculate the required amount: Determine the mass of this compound needed to achieve the desired final concentration and volume.
-
Prepare the DMSO stock solution:
-
Add the calculated mass of this compound to a sterile tube.
-
Add the required volume of DMSO to achieve a 10x concentrated stock solution (e.g., for a final 1 mg/mL solution with 10% DMSO, prepare a 10 mg/mL stock in 100% DMSO).
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
-
Prepare the final injection solution:
-
In a separate sterile tube, add the required volume of sterile 0.9% saline (this will be 90% of your final volume).
-
While vortexing the saline, slowly add the appropriate volume of the 10x DMSO stock solution to the saline to achieve the final desired concentration.
-
Vortex the final solution for an additional 30 seconds to ensure homogeneity.
-
-
Final Inspection: Before administration, visually inspect the solution to ensure it is clear and free of any precipitate.
Protocol 2: Preparation of this compound in a DMSO/Corn Oil Vehicle
This protocol is suitable for oral gavage or subcutaneous injection where a slower release may be desired.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile corn oil
-
Sterile, conical microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Calculate the required amount: Determine the mass of this compound needed for your desired final concentration and volume.
-
Prepare the DMSO stock solution:
-
Add the calculated mass of this compound to a sterile tube.
-
Add the required volume of DMSO to make a 10x concentrated stock solution.
-
Vortex until fully dissolved.
-
-
Prepare the final injection solution:
-
In a separate sterile tube, add the required volume of sterile corn oil (90% of the final volume).
-
While vortexing the corn oil, slowly add the 10x DMSO stock solution.
-
Continue to vortex for 1-2 minutes to ensure a stable emulsion is formed.
-
-
Final Inspection: Visually inspect the solution for homogeneity before administration.
Visualizations
References
Interpreting unexpected results in naltriben pharmacology experiments.
Welcome to the Technical Support Center for naltriben (B52518) pharmacology experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in their studies involving naltriben.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My results suggest naltriben is not acting as a selective delta-opioid receptor antagonist. What could be the cause?
A1: While naltriben is primarily characterized as a selective delta-opioid (δ-opioid) receptor antagonist, several factors can lead to apparently non-selective effects. Consider the following possibilities:
-
Dose-Dependent Effects: At higher concentrations, naltriben's selectivity can decrease. It has been shown to exhibit kappa-opioid (κ-opioid) receptor agonist activity at higher doses.[1][2][3] Additionally, it can act as a noncompetitive antagonist at mu-opioid (μ-opioid) receptors.[4][5]
-
Off-Target Activity: Naltriben is a known activator of the TRPM7 channel, a non-specific divalent cation channel.[6] This can lead to a variety of cellular effects independent of opioid receptor activity, such as increased intracellular calcium, and enhanced cell migration and invasion.[7][8]
-
Species and Tissue Differences: The selectivity of naltriben for δ-opioid receptor subtypes (δ₁ vs. δ₂) may not be consistent across different species or tissues. For instance, its selectivity for the δ₂ receptor observed in mice may not be maintained in rats.[1][2]
-
Experimental Conditions: The buffer composition, temperature, and incubation times of your assay can all influence ligand-receptor interactions and observed pharmacological effects.
Troubleshooting Steps:
-
Review Naltriben Concentration: Ensure you are using a concentration of naltriben appropriate for selective δ-opioid receptor antagonism. If you are observing unexpected effects, consider performing a dose-response curve to characterize the activity in your system.
-
Use Control Antagonists: To confirm the involvement of other opioid receptors, use selective antagonists for μ-opioid (e.g., CTAP) and κ-opioid (e.g., nor-binaltorphimine) receptors in parallel experiments.
-
Investigate TRPM7 Involvement: If your experimental system expresses TRPM7, consider that some of the observed effects of naltriben could be mediated through this channel. You can test this by using known TRPM7 inhibitors or by examining downstream signaling pathways associated with TRPM7 activation, such as the MAPK/ERK pathway.[7][8]
-
Consult Literature for Your Model System: Review published studies that have used naltriben in the same or a similar species and tissue type to determine expected selectivity and potential off-target effects.
Q2: I am observing an increase in cell migration and invasion after treating my cells with naltriben, which is contrary to what I expected from a delta-opioid receptor antagonist. Why is this happening?
A2: This is a documented "unexpected" effect of naltriben and is likely due to its off-target activity as a TRPM7 channel activator.[6] Activation of TRPM7 by naltriben leads to an influx of calcium ions, which can trigger downstream signaling cascades that promote cell migration and invasion.[7][8] One such pathway is the MAPK/ERK signaling pathway.[7][8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected pro-migratory effects of naltriben.
Q3: At high concentrations, naltriben seems to lose its antagonistic effect in my assay. What could be the mechanism?
A3: The loss of antagonism at higher concentrations of naltriben is likely due to its agonist activity at κ-opioid receptors.[1][2][3] This paradoxical effect has been observed in in vivo studies where high doses of naltriben failed to antagonize δ-opioid receptor agonists.[1][2] The proposed mechanism is that the κ-opioid agonist activity of naltriben at high doses functionally opposes the δ-opioid receptor antagonism.
Investigating Potential Kappa-Opioid Agonism:
Caption: Logical relationship for investigating loss of naltriben antagonism at high doses.
Data Presentation
Table 1: Naltriben Binding Affinities (Ki) and Functional Activity (EC50)
| Target | Species/Tissue/Cell Line | Assay Type | Radioligand | Ki (nM) | Functional Activity | EC50 (µM) | Reference(s) |
| δ-Opioid Receptor | Mouse Brain | In vivo binding | [³H]naltriben | - | Antagonist | - | [9] |
| Rat Cerebral Cortex | Radioligand Binding | [³H]DAMGO | 19.79 ± 1.12 | Noncompetitive Antagonist | - | [4][5] | |
| κ-Opioid Receptor | Rat Cerebral Cortex | Radioligand Binding | [³H]diprenorphine | 82.75 ± 6.32 | Agonist | - | [4][5] |
| TRPM7 Channel | HEK293 cells overexpressing TRPM7 | Ca²⁺ imaging-based assay | - | - | Activator | ~20 | [7] |
Note: Ki values represent the affinity of naltriben for the receptor. A lower Ki value indicates a higher affinity. EC50 is the concentration of a drug that gives half-maximal response.
Experimental Protocols
1. Radioligand Binding Assay for Opioid Receptors
This protocol is a general guideline for a competitive binding assay to determine the affinity (Ki) of naltriben for opioid receptors.
-
Materials:
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Cell membranes expressing the opioid receptor of interest (μ, δ, or κ).
-
Radioligand specific for the receptor of interest (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ, [³H]U69593 for κ).
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Unlabeled naltriben.
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Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
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Glass fiber filters.
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Scintillation fluid and counter.
-
-
Procedure:
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Prepare a series of dilutions of unlabeled naltriben.
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In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of unlabeled naltriben.
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For determining non-specific binding, use a high concentration of a standard unlabeled antagonist (e.g., naloxone).
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Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
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Terminate the reaction by rapid filtration through the glass fiber filters, which separates bound from free radioligand.
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Wash the filters with ice-cold wash buffer to remove unbound radioligand.
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Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.
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Calculate the specific binding at each concentration of naltriben and determine the IC50 value (the concentration of naltriben that inhibits 50% of the specific binding of the radioligand).
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Cell Migration Scratch Assay
This protocol is used to assess the effect of naltriben on cell migration.
-
Materials:
-
Adherent cells cultured in a multi-well plate.
-
Sterile pipette tip (p200 or p1000).
-
Culture medium with and without naltriben.
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Microscope with a camera.
-
-
Procedure:
-
Culture cells to form a confluent monolayer.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing the desired concentration of naltriben or vehicle control.
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Capture images of the scratch at time zero and at regular intervals (e.g., every 4, 8, 12, and 24 hours).
-
Measure the width or area of the scratch at each time point.
-
Calculate the rate of wound closure to determine the effect of naltriben on cell migration.
-
3. Western Blot for MAPK/ERK Signaling
This protocol is for detecting the activation of the MAPK/ERK pathway by assessing the phosphorylation of ERK.
-
Materials:
-
Cells treated with naltriben or vehicle control.
-
Lysis buffer.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-phospho-ERK and anti-total-ERK).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each sample.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-ERK.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody against total ERK.
-
Quantify the band intensities to determine the ratio of phospho-ERK to total ERK.
-
4. Fura-2 Calcium Imaging
This protocol allows for the measurement of intracellular calcium concentration changes in response to naltriben.
-
Materials:
-
Cells cultured on coverslips.
-
Fura-2 AM (cell-permeant calcium indicator).
-
Pluronic F-127.
-
Imaging buffer (e.g., HBSS).
-
Fluorescence microscope with an excitation light source capable of alternating between 340 nm and 380 nm, and an emission detector at ~510 nm.
-
-
Procedure:
-
Load the cells with Fura-2 AM in imaging buffer, often with a small amount of Pluronic F-127 to aid in dye solubilization.
-
Incubate the cells to allow for de-esterification of the Fura-2 AM to its active, calcium-sensitive form.
-
Wash the cells to remove excess dye.
-
Mount the coverslip on the microscope stage.
-
Record the baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Perfuse the cells with a solution containing naltriben.
-
Continue to record the fluorescence at both excitation wavelengths.
-
The ratio of the fluorescence emission at 340 nm excitation to that at 380 nm excitation (F340/F380) is proportional to the intracellular calcium concentration. An increase in this ratio indicates an increase in intracellular calcium.
-
Signaling Pathway Diagrams
Caption: Canonical signaling pathway for naltriben as a delta-opioid receptor antagonist.
Caption: Off-target signaling pathway of naltriben via TRPM7 activation.
References
- 1. benchchem.com [benchchem.com]
- 2. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "σ antagonist and k agonist activity of naltriben: Evidence for differe" by Peggy E. Stewart, E. M. Holper et al. [digitalcommons.pcom.edu]
- 4. Natural and Synthetic Modulators of the TRPM7 Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
How to ensure long-term stability of naltriben stock solutions.
This technical support center provides guidance on ensuring the long-term stability of naltriben (B52518) stock solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing naltriben stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing naltriben stock solutions. Naltriben is readily soluble in DMSO.[1][2] For in vivo studies, a common preparation involves dissolving naltriben in 10% DMSO and then diluting with a vehicle such as 90% corn oil or 90% (20% SBE-β-CD in saline).[3]
Q2: What are the optimal storage conditions for solid naltriben?
A2: Solid naltriben mesylate should be stored at -20°C.[1][2][4][5] Under these conditions, it is stable for at least four years.[1][2]
Q3: How should I store naltriben stock solutions to ensure long-term stability?
A3: For optimal long-term stability, naltriben stock solutions prepared in an organic solvent like DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is crucial to store the solutions in tightly sealed containers to prevent moisture absorption and evaporation of the solvent.[3]
Q4: Can I store naltriben solutions in aqueous buffers?
A4: It is not recommended to store naltriben in aqueous solutions for extended periods. One supplier suggests that storage of aqueous solutions for more than 8 hours at 4°C is not advisable.[4] If aqueous solutions are necessary for your experiment, they should be prepared fresh daily from a concentrated stock in an organic solvent.
Q5: How can I avoid precipitation of naltriben when diluting my stock solution in an aqueous medium for cell culture experiments?
A5: To prevent precipitation, it is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low, typically below 0.5% (v/v). When preparing your working solution, add the naltriben stock solution to the aqueous medium while vortexing or mixing to ensure rapid and even dispersion.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in stock solution upon storage | 1. Solvent evaporation. 2. Absorption of water. 3. Exceeded solubility limit. | 1. Ensure vials are tightly sealed. Consider using parafilm for extra security. 2. Use anhydrous grade solvent and minimize exposure to air. 3. Briefly warm the solution (e.g., to ~60°C for DMSO) and vortex to redissolve. If precipitation persists, the concentration may be too high. |
| Inconsistent or unexpected experimental results | 1. Degradation of naltriben in the stock solution. 2. Inaccurate concentration due to solvent evaporation. 3. Freeze-thaw cycles. | 1. Prepare fresh stock solutions. 2. Check for proper sealing of vials. Prepare fresh dilutions. 3. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. |
| Cloudiness or precipitation when diluting in aqueous buffer | 1. Poor solubility in the final aqueous medium. 2. High final concentration of the organic solvent. | 1. Increase the percentage of organic solvent in the final solution if the experiment allows. 2. Decrease the volume of the stock solution added to the aqueous buffer. Consider preparing a more dilute stock solution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Naltriben Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, conical polypropylene (B1209903) tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. To prepare 1 mL of a 10 mM stock solution, weigh out 5.116 mg of this compound (Formula Weight: 511.6 g/mol ).
-
Dissolution: Transfer the weighed powder to a sterile conical tube. Add the calculated volume of anhydrous DMSO. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If the powder is not fully dissolved, sonicate the tube in an ultrasonic water bath for 5-10 minutes at room temperature. Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
Protocol 2: General Workflow for Assessing Naltriben Stock Solution Stability
A definitive stability-indicating method for naltriben is not publicly available. However, a general approach using High-Performance Liquid Chromatography (HPLC) can be adapted from methods for the related compound, naltrexone (B1662487).
Objective: To determine the concentration of naltriben in a stock solution over time under specific storage conditions.
Materials:
-
Naltriben stock solution to be tested
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile phase (e.g., a mixture of methanol, acetonitrile, and a phosphate (B84403) buffer, pH adjusted)
-
Naltriben reference standard
Procedure:
-
Initial Analysis (Time 0):
-
Prepare a calibration curve using the naltriben reference standard.
-
Dilute an aliquot of your freshly prepared naltriben stock solution to a concentration within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area corresponding to naltriben.
-
Determine the initial concentration of the stock solution.
-
-
Storage:
-
Store the stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
-
Time Point Analysis:
-
At predetermined time intervals (e.g., 1 week, 1 month, 3 months, 6 months), remove an aliquot of the stored stock solution.
-
Allow the aliquot to come to room temperature.
-
Dilute the aliquot in the same manner as the initial analysis.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Calculate the concentration of naltriben at that time point using the initial calibration curve (or a freshly prepared one).
-
-
Data Analysis:
-
Compare the concentration at each time point to the initial concentration to determine the percentage of naltriben remaining.
-
Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.
-
Visualizations
Caption: Workflow for assessing the stability of naltriben stock solutions.
Caption: Troubleshooting logic for inconsistent experimental results with naltriben.
References
- 1. Simultaneous determination of naltrexone and bupropion in their co-formulated tablet utilizing green chromatographic approach with application to human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. ijcrt.org [ijcrt.org]
Addressing variability in naltriben-induced calcium influx assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering variability in naltriben-induced calcium influx assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of naltriben (B52518), and how does it induce a calcium signal?
Q2: In my experiment, naltriben is supposed to be an antagonist, but I'm observing a calcium influx. Why is this happening?
Q3: What are the typical effective concentrations for naltriben in calcium influx assays?
A3: The effective concentration of naltriben can vary depending on the cell type and the specific receptor or channel being studied. For TRPM7 activation, concentrations in the micromolar range are typically used. The EC₅₀ for TRPM7 activation has been reported to be approximately 20 µM[4].
Q4: How can I confirm that the observed calcium signal is due to TRPM7 activation and not an off-target effect?
Troubleshooting Guide
Issue 1: High Well-to-Well or Day-to-Day Variability in Calcium Signal
| Possible Cause | Troubleshooting Step |
| Cell Health and Density | Ensure consistent cell passage number, seeding density, and confluency. Over-confluent or unhealthy cells can exhibit altered receptor/channel expression and signaling. Create a standardized cell culture and plating protocol. |
| Serum Starvation | Serum components can activate receptors and alter baseline calcium levels. Serum starvation prior to the assay can reduce this variability, but prolonged starvation may deplete intracellular calcium stores[10][11]. Optimize the serum starvation period (e.g., 4-24 hours). |
| Assay Temperature | Temperature fluctuations can affect enzyme kinetics, receptor-ligand binding, and channel gating[12][13][14]. Maintain a consistent temperature throughout the assay, from reagent preparation to plate reading. The optimal temperature for monitoring receptor-G protein interactions in binding assays has been suggested to be 16-20°C[12]. |
| Reagent Preparation | Naltriben, like many small molecules, should be prepared fresh from a high-quality stock solution for each experiment to avoid degradation. Ensure complete solubilization in the appropriate vehicle (e.g., DMSO) and that the final vehicle concentration is consistent and non-toxic across all wells. |
Issue 2: No or Low Calcium Signal Observed
| Possible Cause | Troubleshooting Step |
| Low TRPM7 or Opioid Receptor Expression | Confirm the expression of delta-opioid receptors and/or TRPM7 channels in your cell line at the protein level (e.g., Western blot, flow cytometry). |
| Calcium Dye Loading Issues | Optimize the concentration of the calcium indicator dye (e.g., Fura-2, Fluo-4) and the loading time and temperature[15][16]. Ensure cells are washed properly to remove extracellular dye. Use a positive control like ionomycin (B1663694) or ATP to confirm that the dye is loaded correctly and the cells are capable of a calcium response[16][17]. |
| Incorrect Assay Buffer Composition | Ensure the assay buffer contains an adequate concentration of extracellular calcium (typically 1-2 mM) for influx to occur. |
| Receptor Desensitization | If studying opioid receptor-mediated effects (though naltriben is an antagonist, this is relevant for agonist controls), prior exposure to agonists can cause receptor desensitization. Ensure cells are not exposed to activating ligands before the assay. Serum starvation can help mitigate this[17]. |
Data Presentation
Table 1: Naltriben Concentration Effects on Glioblastoma (U87) Cells
| Parameter | Naltriben Concentration | Observation | Reference |
| TRPM7 Activation (EC₅₀) | ~20 µM | Half-maximal effective concentration for TRPM7 activation. | [4] |
| Calcium Influx | 50 µM | Robust and sustained increase in intracellular Ca²⁺. | [4] |
| Cell Viability (24h) | 25-100 µM | Dose-dependent reduction in cell viability. | [4] |
| MAPK/ERK Signaling | 50 µM | Enhanced phosphorylation of ERK1/2. | [4] |
Experimental Protocols
Protocol 1: Fura-2 Ratiometric Calcium Imaging for Naltriben-Induced Influx
This protocol is adapted from studies on glioblastoma cells[4].
-
Cell Plating: Seed cells (e.g., U87) onto glass coverslips and allow them to adhere and grow to the desired confluency.
-
Dye Loading:
-
Prepare a loading solution of 2 µM Fura-2 AM in a suitable buffer (e.g., HBSS).
-
Incubate the cells with the Fura-2 AM solution in the dark for 30 minutes at room temperature.
-
-
Washing: Gently wash the cells twice with the buffer to remove extracellular dye.
-
Baseline Measurement:
-
Mount the coverslip onto a perfusion chamber on an inverted microscope equipped for ratiometric imaging.
-
Perfuse the cells with the buffer and record the baseline Fura-2 fluorescence ratio by alternating excitation wavelengths at 340 nm and 380 nm and measuring the emission at ~510 nm.
-
-
Naltriben Application:
-
Prepare the desired concentration of naltriben (e.g., 50 µM) in the perfusion buffer.
-
Switch the perfusion to the naltriben-containing solution and continue to record the fluorescence ratio.
-
-
Data Analysis:
-
Calculate the 340/380 nm fluorescence ratio over time.
-
An increase in this ratio indicates an increase in intracellular calcium concentration.
-
Use a positive control (e.g., ionomycin) to determine the maximum fluorescence ratio and a negative control (e.g., EGTA) for the minimum ratio to calibrate the calcium concentrations if required.
-
Mandatory Visualizations
Caption: Naltriben's dual mechanism of action.
Caption: Troubleshooting workflow for low or no calcium signal.
References
- 1. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naltriben - Wikipedia [en.wikipedia.org]
- 4. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Temperature effect on the detection of muscarinic receptor-G protein interactions in ligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of temperature on the binding kinetics and equilibrium constants of monoclonal antibodies to cell surface antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Impact of assay temperature on antibody binding characteristics in living cells: A case study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. bu.edu [bu.edu]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Naltriben vs. Naltrindole: A Comparative Guide to Delta-Opioid Antagonists
For researchers, scientists, and drug development professionals, the selection of a specific antagonist is critical for the accurate characterization of delta-opioid receptor function. This guide provides a detailed comparison of two widely used delta-opioid antagonists, Naltriben (B52518) and Naltrindole (B39905), summarizing their performance based on available experimental data.
Naltriben and Naltrindole are potent and selective antagonists for the delta-opioid receptor and are structurally related.[1] Both are invaluable tools in opioid research, though they exhibit distinct profiles in terms of their affinity and selectivity for the delta-opioid receptor and its subtypes.[2] This guide aims to provide a clear, data-driven comparison to aid in the selection of the appropriate antagonist for specific research needs.
Quantitative Comparison of Binding Affinity and Functional Antagonism
The binding affinity (Ki) of a ligand for its receptor is a measure of how tightly the ligand binds to the receptor. A lower Ki value indicates a higher binding affinity. The functional antagonism (pA2) is a measure of the potency of an antagonist in blocking the effect of an agonist. A higher pA2 value indicates a more potent antagonist.
The following tables summarize the binding affinities and functional antagonist potencies of Naltriben and Naltrindole for the delta (δ), mu (μ), and kappa (κ) opioid receptors. It is important to note that the data presented here are compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Antagonist | δ-Opioid | μ-Opioid | κ-Opioid | Selectivity (μ/δ) | Selectivity (κ/δ) | Source(s) |
| Naltriben | Not explicitly stated in a comparable format | 19.79 ± 1.12 | 82.75 ± 6.32 | - | - | [3] |
| Naltrindole | 0.07 ± 0.02 | Not significantly inhibited | Not significantly inhibited | High | High | [4] |
Table 2: Functional Antagonist Potency (pA2)
| Antagonist | δ-Opioid | μ-Opioid | κ-Opioid | Source(s) |
| Naltriben | - | - | - | Data not available in a comparable format |
| Naltrindole | - | - | - | Data not available in a comparable format |
Note: While both compounds are established delta-opioid antagonists, directly comparable pA2 values from a single study are not available in the searched literature.
Experimental Protocols
The data presented in this guide are derived from standard in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.
Radioligand Binding Assays
Radioligand binding assays are used to determine the binding affinity of a compound for a receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of Naltriben and Naltrindole for delta, mu, and kappa opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (delta, mu, or kappa).
-
Radiolabeled ligand (e.g., [3H]naltrindole for delta receptors, [3H]DAMGO for mu receptors, [3H]U69,593 for kappa receptors).
-
Unlabeled antagonists (Naltriben, Naltrindole).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled antagonist (Naltriben or Naltrindole) in the assay buffer.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays: GTPγS Binding and cAMP Inhibition
Functional assays measure the ability of a compound to modulate receptor-mediated signaling. As antagonists, Naltriben and Naltrindole are evaluated for their ability to block agonist-induced signaling.
1. GTPγS Binding Assay
Objective: To determine the functional antagonist potency of Naltriben and Naltrindole by measuring their ability to inhibit agonist-stimulated [35S]GTPγS binding to G-proteins coupled to opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
A delta-opioid receptor agonist (e.g., DPDPE).
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Assay buffer (containing MgCl2 and NaCl).
-
Unlabeled antagonists (Naltriben, Naltrindole).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Pre-incubation: Cell membranes are pre-incubated with the antagonist (Naltriben or Naltrindole) at various concentrations.
-
Agonist Stimulation: The delta-opioid agonist is added to the mixture to stimulate the receptor.
-
GTPγS Binding: [35S]GTPγS is added to the mixture. Agonist activation of the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit of the G-protein.
-
Incubation: The reaction is incubated to allow for [35S]GTPγS binding.
-
Filtration and Quantification: The mixture is filtered, and the amount of bound [35S]GTPγS is quantified as described for the radioligand binding assay.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding is used to determine its potency, often expressed as an IC50 or used to calculate a pA2 value.
2. cAMP Inhibition Assay
Objective: To determine the functional antagonist potency of Naltriben and Naltrindole by measuring their ability to reverse the agonist-induced inhibition of cAMP production.
Materials:
-
Whole cells expressing the delta-opioid receptor.
-
A delta-opioid receptor agonist.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP detection kit (e.g., HTRF, ELISA).
-
Unlabeled antagonists (Naltriben, Naltrindole).
Procedure:
-
Cell Treatment: Cells are treated with the antagonist (Naltriben or Naltrindole) at various concentrations.
-
Agonist and Forskolin Addition: The cells are then stimulated with a combination of the delta-opioid agonist and forskolin. The agonist will inhibit the forskolin-stimulated cAMP production.
-
Incubation: The cells are incubated to allow for changes in intracellular cAMP levels.
-
cAMP Measurement: The intracellular cAMP levels are measured using a cAMP detection kit.
-
Data Analysis: The ability of the antagonist to block the agonist's inhibitory effect on cAMP production is quantified to determine its potency (IC50 or pA2).
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Delta-opioid receptor signaling pathway.
Caption: Experimental workflows for binding and functional assays.
Caption: Decision framework for selecting a delta-opioid antagonist.
Conclusion: Which is the Better Delta-Opioid Antagonist?
The choice between Naltriben and Naltrindole depends heavily on the specific experimental goals.
-
For achieving the highest potency and selectivity for the delta-opioid receptor as a whole, Naltrindole is generally the superior choice. The available data indicates that it has a very high affinity and selectivity for delta-opioid receptors with minimal interaction with mu- and kappa-opioid receptors.[4][7]
-
For studies investigating the role of delta-opioid receptor subtypes, Naltriben is an indispensable tool. Its selectivity for the delta-2 subtype allows for the dissection of the distinct physiological roles of delta-1 and delta-2 receptors.[2][5][8] However, it is important to be aware of its potential for off-target effects at higher concentrations, including kappa-opioid receptor agonism.[2][8]
References
- 1. In vivo and in vitro characterization of naltrindole-derived ligands at the κ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naltriben - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure of the δ-opioid receptor bound to naltrindole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of [3H]naltrindole binding to delta opioid receptors in mouse brain and mouse vas deferens: evidence for delta opioid receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
Naltriben's Selectivity for Delta-Opioid Receptor Subtypes: A Comparative Analysis
A comprehensive review of naltriben's binding affinity and functional antagonism reveals a nuanced selectivity profile for delta-1 (δ₁) and delta-2 (δ₂) opioid receptors, with notable variations across different species and tissues. While often cited as a δ₂-selective antagonist, experimental evidence presents a complex picture, highlighting the importance of contextual interpretation of pharmacological data.
Naltriben (B52518) is a potent and widely used antagonist in the study of delta-opioid receptors. Its utility in distinguishing between the δ₁ and δ₂ subtypes has been a subject of extensive research. This guide provides a detailed comparison of naltriben's selectivity, supported by experimental data, to aid researchers and drug development professionals in their understanding and application of this pharmacological tool.
Quantitative Comparison of Naltriben's Binding Affinity
The selectivity of naltriben is quantitatively assessed by comparing its binding affinity (Ki) for the δ₁ and δ₂ receptor subtypes. A lower Ki value indicates a higher binding affinity. The data presented below, collated from various studies, demonstrates the variability in naltriben's selectivity.
| Species/Tissue | Radioligand for δ₁ | Radioligand for δ₂ | Naltriben Kᵢ (nM) vs δ₁ | Naltriben Kᵢ (nM) vs δ₂ | Selectivity (δ₁/δ₂) | Reference |
| Mouse Brain | [³H]DPDPE | [³H]Deltorphin II | - | - | δ₂ selective | (E)-7-Benzylidenenaltrexone was 9.6- to 12.9-fold less potent than naltriben at inhibiting [³H]naltriben binding[1] |
| Rat Spinal Cord | DPDPE (agonist) | DELT (agonist) | Antagonized equivalently | Antagonized equivalently | Not selective | Antagonized DELT and DPDPE to an equivalent extent[2] |
| Human Cerebral Cortex | [³H]DPDPE | [³H]Ile-Delt II | Equipotent | Equipotent | Not selective | Found to be equipotent in competing for [³H]DPDPE and [³H]Ile-Delt II binding sites |
Note: DPDPE ([D-Pen²,D-Pen⁵]enkephalin) is a selective δ₁ agonist, and Deltorphin II (DELT) and its analogs are selective δ₂ agonists. Dashes indicate that specific Ki values were not provided in the cited abstract.
The data suggests that in the mouse brain, naltriben exhibits a clear preference for the δ₂ receptor. In contrast, studies in the rat spinal cord and human cerebral cortex indicate that naltriben may not possess significant selectivity between the two subtypes in these tissues. This underscores the critical importance of considering the species and tissue when interpreting or planning experiments with naltriben.
Experimental Protocols
The determination of naltriben's binding affinity and functional antagonism relies on well-established experimental methodologies.
Radioligand Binding Assay
This assay directly measures the affinity of a ligand for a receptor.
Objective: To determine the inhibition constant (Kᵢ) of naltriben for δ₁ and δ₂ opioid receptors.
Materials:
-
Cell membranes prepared from tissues or cells expressing δ₁ or δ₂ opioid receptors.
-
Radioligands selective for δ₁ (e.g., [³H]DPDPE) and δ₂ (e.g., [³H]Deltorphin II).
-
Naltriben (unlabeled competitor).
-
Assay buffer (e.g., Tris-HCl).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: A fixed concentration of the selective radioligand is incubated with the cell membrane preparation in the presence of varying concentrations of naltriben.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of naltriben that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Signaling Pathways of Delta-Opioid Receptor Subtypes
Both δ₁ and δ₂ opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gαi/o). Activation of these receptors leads to a cascade of intracellular events. While the canonical signaling pathway is similar for both subtypes, there is emerging evidence of differential signaling, particularly in the context of β-arrestin recruitment, which can be agonist-dependent.
Canonical Gαi/o Signaling Pathway:
-
Agonist Binding: An agonist binds to the δ-opioid receptor.
-
G-protein Activation: The receptor undergoes a conformational change, leading to the activation of the associated Gαi/o protein.
-
Inhibition of Adenylyl Cyclase: The activated Gα subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The βγ subunits of the G-protein can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). This results in neuronal hyperpolarization and reduced neurotransmitter release.
Differential Signaling via β-Arrestin: β-arrestins are proteins that can bind to activated GPCRs, leading to receptor desensitization, internalization, and initiation of G-protein-independent signaling pathways. The recruitment of β-arrestin can vary depending on the agonist and the receptor subtype, leading to biased agonism. This differential recruitment can have significant implications for the long-term effects of δ-opioid receptor activation, including tolerance and dependence.
References
- 1. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Naltriben vs. BNTX: A Comparative Guide to Selective Delta-1 Opioid Receptor Antagonism
For researchers investigating the nuanced roles of delta-opioid receptor (DOR) subtypes, the choice of a selective antagonist is critical. Naltriben (B52518) and 7-benzylidenenaltrexone (B1236580) (BNTX) are two prominent antagonists used to differentiate the functions of delta-1 (δ₁) and delta-2 (δ₂) opioid receptors. This guide provides an objective comparison of their pharmacological profiles, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Executive Summary
The primary distinction lies in their subtype selectivity. BNTX is a highly potent and selective antagonist for the δ₁-opioid receptor. In contrast, Naltriben is a potent delta-opioid antagonist that preferentially binds to the δ₂-opioid receptor subtype .[1][2] This fundamental difference dictates their application in pharmacological research. Furthermore, Naltriben exhibits notable off-target activities, including kappa (κ)-opioid agonism at high doses and activation of TRPM7 channels, which are not characteristic of BNTX.[3][4]
Comparative Pharmacological Data
The following tables summarize the quantitative data on the binding affinity and in vivo antagonist potency of Naltriben and BNTX.
Table 1: Opioid Receptor Binding Affinity (Ki, nM)
| Compound | δ₁ Receptor | δ₂ Receptor | δ₁/δ₂ Selectivity Ratio | µ Receptor | κ Receptor |
| BNTX | ~0.1 nM[5] | ~10 nM[5] | ~100-fold for δ₁ | - | - |
| Naltriben | - | - | Prefers δ₂[1][2] | 19.8 nM[6] | 82.8 nM (as agonist)[6] |
Note: Direct Ki values for Naltriben at δ₁ and δ₂ subtypes are not consistently reported in the provided search results, but its preference for δ₂ is well-established.[1][2]
Table 2: In Vivo Antagonist Potency in Mice (Tail-Flick Test)
| Antagonist (Route) | Agonist (δ₁ or δ₂) | Fold Increase in Agonist ED₅₀ | Reference |
| BNTX (s.c.) | DPDPE (δ₁) | 5.9-fold | [7] |
| BNTX (s.c.) | Deltorphin II (δ₂) | No significant change | [7] |
| BNTX (i.t.) | DPDPE (δ₁) | 4-fold | [7] |
| Naltriben (s.c.) | DPDPE (δ₁) | No significant change | [7] |
| Naltriben (s.c.) | Deltorphin II (δ₂) | 12.5-fold | [7] |
| Naltriben (i.t.) | Deltorphin II (δ₂) | 11-fold | [7] |
Key Differentiators
Delta Receptor Selectivity
The most critical difference is their opposing selectivity. BNTX demonstrates a 100-fold greater affinity for δ₁ binding sites compared to δ₂ sites in guinea pig brain membranes.[5] This makes it the gold standard for investigating δ₁-mediated pathways. Conversely, Naltriben is consistently used as a selective antagonist for the δ₂ subtype.[1][2][8] Studies show that BNTX is significantly less potent than Naltriben at inhibiting the binding of [³H]naltriben, a radioligand that labels δ₂ sites.[1]
Off-Target Effects
Naltriben is known to have significant off-target activities that researchers must consider. At high doses, it can act as a κ-opioid agonist.[2][3] Additionally, Naltriben has been identified as a selective activator of the TRPM7 channel, a non-opioid target, which can influence cellular processes like Ca²⁺ influx, migration, and invasion in certain cell types.[4][9][10]
BNTX is generally considered more selective for the δ₁ receptor, though at high doses, its selectivity can decrease.[11] It does not share the known κ-agonist or TRPM7 activator properties of Naltriben.
Signaling and Experimental Workflows
The delta-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/Go).[12] Antagonists like Naltriben and BNTX block the binding of endogenous or exogenous agonists, thereby preventing the initiation of this signaling cascade.
The workflow for determining the binding affinity of these antagonists typically involves a competitive radioligand binding assay.
Experimental Protocols
Radioligand Competitive Binding Assay
This protocol is a generalized method for determining the binding affinity (Ki) of Naltriben or BNTX.
-
Tissue Preparation: Brain tissue (e.g., guinea pig or mouse brain) is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in the assay buffer.
-
Assay Incubation: In assay tubes, the membrane preparation is incubated with a specific radioligand. For δ₁ receptor binding, [³H][D-Pen²,D-Pen⁵]enkephalin ([³H]DPDPE) is commonly used.[5]
-
Competition: A range of concentrations of the unlabeled antagonist (BNTX or Naltriben) is added to the incubation mixture. Non-specific binding is determined in the presence of a high concentration of a non-labeled universal opioid ligand like naloxone.
-
Equilibrium and Filtration: The mixture is incubated at a controlled temperature (e.g., 25°C) for a set time (e.g., 60-120 minutes) to allow binding to reach equilibrium. The reaction is terminated by rapid vacuum filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand. The filters are then washed quickly with cold buffer.
-
Quantification: The radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The IC₅₀ is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
In Vivo Antinociception Assay (Mouse Tail-Flick Test)
This protocol is a generalized method for assessing the antagonist potency of Naltriben or BNTX in vivo.[7]
-
Animal Acclimation: Mice are acclimated to the testing environment and handling procedures to minimize stress. Baseline tail-flick latency (the time it takes for the mouse to flick its tail away from a radiant heat source) is measured.
-
Antagonist Administration: Mice are pre-treated with the antagonist (BNTX or Naltriben) via a specific route, such as subcutaneous (s.c.) or intrathecal (i.t.), at various doses.
-
Agonist Administration: After a set pre-treatment time (e.g., 15-30 minutes), a δ₁-selective agonist (e.g., DPDPE) or a δ₂-selective agonist (e.g., Deltorphin II) is administered, typically via the i.t. route.
-
Nociceptive Testing: At the time of expected peak effect of the agonist, the tail-flick latency is measured again. A cut-off time is used to prevent tissue damage.
-
Data Analysis: The antinociceptive effect is typically expressed as the Maximum Possible Effect (%MPE). Dose-response curves are generated for the agonist in the presence and absence of the antagonist. The ED₅₀ (the dose of agonist required to produce 50% of the maximum effect) is calculated for each condition. The degree of antagonism is quantified by the dose ratio—the ratio of the agonist ED₅₀ in the presence of the antagonist to the agonist ED₅₀ in its absence. A higher dose ratio indicates more potent antagonism.
Conclusion
The choice between Naltriben and BNTX should be guided by the specific research question.
-
For selective antagonism of the δ₁-opioid receptor, BNTX is the superior choice due to its high potency and selectivity.[5][7] It is the appropriate tool for isolating and studying physiological and behavioral processes mediated specifically by the δ₁ receptor subtype.
-
Naltriben should be used when investigating δ₂-opioid receptor functions. [1][2] Researchers using Naltriben must remain aware of its potential confounding effects at other opioid receptors (kappa agonism) and non-opioid targets (TRPM7 activation), especially at higher concentrations.[3][4]
By understanding these distinct pharmacological profiles, researchers can more accurately interpret their experimental results and advance the understanding of the complex opioid system.
References
- 1. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naltriben - Wikipedia [en.wikipedia.org]
- 4. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A highly selective delta 1-opioid receptor antagonist: 7-benzylidenenaltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7-Benzylidenenaltrexone (BNTX): a selective delta 1 opioid receptor antagonist in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The delta 2-opioid receptor antagonist naltriben selectively attenuates alcohol intake in rats bred for alcohol preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 7-Arylidenenaltrexones as selective delta1 opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. δ-opioid receptor - Wikipedia [en.wikipedia.org]
Naltriben Demonstrates Higher Selectivity for Delta-Opioid Receptors Compared to Naloxone
Naltriben (B52518) exhibits a significantly more selective binding profile for the delta-opioid receptor (DOR) in contrast to naloxone (B1662785), which acts as a non-selective antagonist with a higher affinity for the mu-opioid receptor (MOR). This heightened selectivity makes naltriben a more precise tool for researchers investigating the specific roles and functions of the delta-opioid system.
Naltriben is a potent and selective antagonist for the delta-opioid receptor, with a particular specificity for the δ₂ subtype.[1][2][3][4] In contrast, naloxone is a non-selective opioid receptor antagonist, meaning it binds to mu, delta, and kappa-opioid receptors.[5] Experimental data consistently show that naloxone has the highest affinity for the mu-opioid receptor, followed by the delta and then the kappa-opioid receptors.
Comparative Binding Affinities
| Compound | Receptor | Binding Affinity (Ki) [nM] |
| Naltriben | Mu (μ) | 19.79[1] |
| Delta (δ) | Highly Selective (Specific Ki not available in comparative study)[2][3][4] | |
| Kappa (κ) | 82.75 (for κ₂)[1] | |
| Naloxone | Mu (μ) | 1.1 - 1.4 |
| Delta (δ) | 16 - 67.5 | |
| Kappa (κ) | 2.5 - 12 |
Note: The Ki values for naloxone are a range compiled from multiple studies and may vary depending on the specific experimental conditions. The Ki values for naltriben are from a study on rat cerebral cortex membranes and a specific comparative Ki for the delta receptor was not provided, though its high selectivity is widely acknowledged.
The data indicates that while naloxone has a nanomolar affinity for all three opioid receptors, its affinity for the mu-opioid receptor is the highest. Naltriben, on the other hand, displays a clear preference for the delta-opioid receptor. A study on rat cerebral cortex membranes showed that naltriben has a Ki value of 19.79 nM for the mu-opioid receptor and 82.75 nM for the kappa2-opioid receptor, further highlighting its lower affinity for these receptors compared to its established high affinity for the delta-opioid receptor.[1]
Experimental Determination of Binding Affinity
The binding affinities of compounds like naltriben and naloxone are typically determined through competitive radioligand binding assays.[6][7][8] This technique is a cornerstone of pharmacological research for characterizing the interaction between a drug and its receptor.
Experimental Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., naltriben or naloxone) for a specific opioid receptor subtype (μ, δ, or κ).
Materials:
-
Receptor Source: Cell membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing a specific human opioid receptor subtype or from animal brain tissue.
-
Radioligand: A radioactive ligand with high affinity and selectivity for the target receptor (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR).
-
Test Compound: The unlabeled compound whose binding affinity is to be determined (naltriben or naloxone).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand to determine the amount of radioligand that binds to non-receptor components.
-
Assay Buffer: A buffer solution to maintain a stable pH and ionic environment (e.g., 50 mM Tris-HCl, pH 7.4).
-
Filtration Apparatus: A device to separate the receptor-bound radioligand from the unbound radioligand.
-
Scintillation Counter: An instrument to measure the radioactivity of the bound radioligand.
Procedure:
-
Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the receptor-containing membranes in the assay buffer.
-
Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of specific binding of the radioligand is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
References
- 1. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naltriben - Wikipedia [en.wikipedia.org]
- 3. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of naloxone and a delta-selective antagonist in experimental spinal stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Naltriben's Selectivity Profile: A Comparative Analysis of its Interaction with Mu and Kappa Opioid Receptors
For Immediate Release
This guide provides a detailed comparison of naltriben's binding affinity and functional activity at the mu (µ), kappa (κ), and its primary target, the delta (δ) opioid receptors. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate a comprehensive understanding of naltriben's selectivity profile.
Naltriben (B52518), a morphinane alkaloid, is a potent and highly selective antagonist for the delta-opioid receptor, with a particular preference for the δ₂ subtype.[1][2][3] While its primary action is at the delta receptor, understanding its cross-reactivity with mu and kappa opioid receptors is crucial for the accurate interpretation of experimental results and for the development of more selective opioid receptor ligands.
Comparative Binding Affinity of Naltriben
The following table summarizes the binding affinities (Ki) of naltriben for the mouse delta, kappa, and mu opioid receptors. The data demonstrates naltriben's high selectivity for the δ₂-opioid receptor.
| Receptor Subtype | Cell Line | Ki (nM) | Reference |
| δ₂-Opioid Receptor | CHO-DG44 cells (expressing mouse receptor) | 0.013 | [4] |
| κ-Opioid Receptor | PC12 cells (expressing mouse receptor) | 13 | [4] |
| µ-Opioid Receptor | COS-7 cells (expressing rat receptor) | 12 | [4] |
Lower Ki values indicate higher binding affinity.
Functional Activity at Kappa Receptors
While primarily a delta antagonist, naltriben has been observed to exhibit kappa-opioid agonist activity, particularly at higher doses.[1] This dual activity is an important consideration in experimental design and data interpretation. One study noted that high doses of naltriben can have kappa receptor agonist-like effects.[5]
Experimental Methodologies
The determination of naltriben's binding affinity and functional activity involves standardized in vitro assays. Below are generalized protocols for receptor binding and functional assays.
Radioligand Binding Assays
This method is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Detailed Protocol:
-
Membrane Preparation: Cell membranes from cell lines stably expressing the opioid receptor subtype of interest (e.g., CHO-K1 for mu, HEK293 for kappa, and CHO for delta) are prepared.
-
Binding Reaction: Membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for mu, [³H]U-69,593 for kappa, and [³H]naltrindole for delta) and varying concentrations of the unlabeled competitor ligand (naltriben).
-
Incubation: The reaction is allowed to reach equilibrium at a controlled temperature.
-
Separation: The bound and free radioligands are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified by liquid scintillation spectrometry.
-
Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Assays (e.g., [³⁵S]GTPγS Binding Assay)
This assay measures the functional consequence of ligand binding, specifically the activation of G-proteins coupled to the receptor.
Detailed Protocol:
-
Membrane Preparation: Similar to the binding assay, membranes from cells expressing the receptor of interest are used.
-
Reaction Mixture: Membranes are incubated in a buffer containing GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and the test compound (naltriben). For antagonist activity assessment, a known agonist for the receptor is also included.
-
Incubation: The mixture is incubated to allow for G-protein activation and the binding of [³⁵S]GTPγS.
-
Separation and Quantification: The reaction is terminated, and bound [³⁵S]GTPγS is separated from the free form and quantified.
-
Data Analysis: The concentration-response curves are generated to determine the EC₅₀ (for agonist activity) or the IC₅₀ and subsequently the Kb (for antagonist activity).
Delta-Opioid Receptor Signaling Pathway
Naltriben, as an antagonist, blocks the canonical signaling pathway of the delta-opioid receptor. Upon activation by an agonist, the receptor couples to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity.
References
- 1. Naltriben - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. "σ antagonist and k agonist activity of naltriben: Evidence for differe" by Peggy E. Stewart, E. M. Holper et al. [digitalcommons.pcom.edu]
Validating Naltriben's Delta-Opioid Receptor Antagonism: A Comparative Guide Using Knockout Mice Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of naltriben (B52518), a selective delta-opioid receptor (DOR) antagonist, with other opioid receptor antagonists. We delve into experimental data, with a focus on studies utilizing delta-opioid receptor knockout (DOR-KO) mice to validate the on-target effects of naltriben. This approach is the gold standard for confirming the mechanism of action of a receptor-targeted compound.
Naltriben: A Tool for Probing Delta-Opioid Receptor Function
Naltriben is a potent and selective antagonist for the delta-opioid receptor, distinguishing it from broader spectrum opioid antagonists.[1] Its utility in research lies in its ability to help dissect the specific roles of DORs in various physiological processes, including analgesia, mood regulation, and addiction. However, like any pharmacological tool, its precise in vivo effects and selectivity require rigorous validation. The use of DOR-KO mice provides an unparalleled model for this purpose, allowing researchers to distinguish between on-target DOR-mediated effects and potential off-target activities.
Comparative Analysis of Opioid Antagonist Selectivity
The following table summarizes the in vitro binding affinities (Ki values) of naltriben and other commonly used opioid antagonists for the mu (MOR), delta (DOR), and kappa (KOR) opioid receptors. Lower Ki values indicate higher binding affinity.
| Compound | Receptor | Ki (nM) | Selectivity (fold) vs. MOR | Selectivity (fold) vs. KOR |
| Naltriben | DOR | ~0.2 - 1.0 | ~20-50 | ~80-100 |
| MOR | ~20 | - | - | |
| KOR | ~83 | - | - | |
| Naltrindole (B39905) | DOR | ~0.1 - 0.5 | ~150-200 | ~50-100 |
| MOR | ~15-30 | - | - | |
| KOR | ~25-50 | - | - | |
| Naloxone | DOR | ~10-40 | ~0.25-1 | ~1-2 |
| MOR | ~1-5 | - | - | |
| KOR | ~10-20 | - | - |
Note: Ki values are approximate and can vary depending on the specific radioligand and tissue preparation used. At high doses, naltriben has been reported to exhibit kappa-opioid agonist activity.[1]
Validating Naltriben's Effects Using DOR-KO Mice: The Case of Immunosuppression
A pivotal study by Gavériaux-Ruff et al. (2001) utilized DOR-knockout mice to investigate the immunosuppressive effects of naltriben and the related compound, naltrindole. The study's findings are crucial for understanding the potential for off-target effects.
Key Experiment: Mixed Lymphocyte Reaction (MLR)
The mixed lymphocyte reaction is an in vitro assay that measures the proliferation of lymphocytes in response to stimulation by allogeneic cells, mimicking an immune response.
Experimental Data Summary
| Compound | Genotype | Proliferation Inhibition (IC50, µM) |
| Naltriben | Wild-Type | ~5 |
| DOR-KO | ~5 | |
| Naltrindole | Wild-Type | ~6 |
| DOR-KO | ~6 | |
| Naltrexone | Wild-Type | Inactive |
| DOR-KO | Inactive |
Data are approximated from Gavériaux-Ruff et al. (2001).
The key finding from this study is that both naltriben and naltrindole inhibited lymphocyte proliferation with similar potency in cells from both wild-type and DOR-knockout mice.[2] This demonstrates that the immunosuppressive effect of these compounds is not mediated by the delta-opioid receptor. Furthermore, these effects were also observed in triple knockout mice lacking mu, delta, and kappa opioid receptors, confirming a non-opioid receptor-mediated mechanism for this particular activity.[2]
This study serves as a powerful example of how knockout mice can be used to definitively rule out on-target mechanisms for observed pharmacological effects. While this particular finding highlights a DOR-independent action, it underscores the importance of such models in validating the specificity of a compound's effects.
Experimental Protocols
Animals
-
Wild-Type (WT): C57BL/6J mice are a commonly used background strain.
-
DOR-KO: Mice with a targeted disruption of the Oprd1 gene, which encodes the delta-opioid receptor, on a C57BL/6J background.
Drug Administration
-
Naltriben: Typically dissolved in a vehicle such as saline or a small percentage of DMSO in saline. Administration is often via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. Doses can vary depending on the study but are often in the range of 1-10 mg/kg for in vivo behavioral experiments.
Mixed Lymphocyte Reaction (MLR) Protocol (based on Gavériaux-Ruff et al., 2001)
-
Cell Preparation: Spleens are harvested from wild-type and DOR-KO mice. Single-cell suspensions of splenocytes are prepared.
-
Co-culture: Responder splenocytes from one strain are co-cultured with irradiated (to prevent their proliferation) stimulator splenocytes from a different, allogeneic strain in 96-well plates.
-
Drug Treatment: Naltriben, naltrindole, or other compounds are added to the cultures at various concentrations.
-
Proliferation Assay: After a set incubation period (e.g., 72 hours), the proliferation of the responder cells is measured. This is commonly done by adding [³H]thymidine and measuring its incorporation into the DNA of proliferating cells using a scintillation counter.
-
Data Analysis: The concentration of the drug that inhibits proliferation by 50% (IC50) is calculated.
Visualizing the Validation Process and Signaling Pathways
Logical Workflow for Validating Naltriben's On-Target Effects
References
Comparing the effects of naltriben on different glioblastoma cell lines.
Naltriben's Impact on Glioblastoma Cell Lines: A Comparative Analysis
Naltriben (B52518), a selective δ2-opioid receptor antagonist and TRPM7 activator, has demonstrated varied effects on different glioblastoma (GBM) cell lines, primarily influencing their migratory and invasive properties.[1] This comparison guide synthesizes the available experimental data on the effects of naltriben on the U87 and U251 glioblastoma cell lines, providing a resource for researchers and drug development professionals.
Quantitative Data Summary
The following table summarizes the observed effects of naltriben on the U87 and U251 glioblastoma cell lines.
| Cell Line | Parameter | Treatment | Observed Effect |
| U87 | Cell Viability | 25-100 µM Naltriben (24h) | Dose-dependent reduction in viability[2][3] |
| Migration | 50 µM Naltriben | Significant increase in cell migration[2][3] | |
| Invasion | 50 µM Naltriben (12h) | Significant enhancement of cell invasion[2][3] | |
| MMP-2 Expression | 50 µM Naltriben (24h) | Upregulation of MMP-2 protein levels[2][3] | |
| Signaling Pathway | 50 µM Naltriben | Enhanced phosphorylation of ERK1/2 (MAPK/ERK pathway activation)[2][3] | |
| 50 µM Naltriben | No significant change in Akt phosphorylation (PI3K/Akt pathway not activated)[2][3] | ||
| U251 | Migration | 25 µM Naltriben (24h) | Significant increase in the rate of cell migration[2][4] |
Experimental Protocols
Cell Culture
-
U87 Cells: The human GBM cell line U87 was used in the primary studies.[2][3]
-
U251 Cells: The human GBM cell line U251 was utilized for migration assays.[2][4]
MTT Assay for Cell Viability (U87)
-
U87 cells were seeded in 96-well plates.
-
Cells were treated with vehicle (0.1% DMSO) or naltriben (25–100 μM) for 24 hours.[2][3]
-
Following treatment, MTT solution was added to each well and incubated.
-
The resulting formazan (B1609692) crystals were dissolved in a solubilization buffer.
-
Absorbance was measured at a specific wavelength to determine cell viability.
Scratch Wound Assay for Cell Migration (U87 & U251)
-
U87 or U251 cells were grown to confluence in culture plates.[2][3][4]
-
A scratch was made through the cell monolayer using a pipette tip.[2][3]
-
The cells were then treated with either a vehicle control or naltriben (50 µM for U87, 25 µM for U251).[2][3][4]
-
The closure of the scratch was monitored and imaged at different time points to assess cell migration.[2][3]
Matrigel Invasion Assay (U87)
-
Corning BioCoat Matrigel invasion chambers were used.
-
U87 cells were seeded in the upper chamber in a serum-free medium.
-
The lower chamber contained a medium with chemoattractants.
-
Cells were treated with vehicle (0.1% DMSO) or 50 μM naltriben for 12 hours.[5]
-
Non-invading cells were removed from the upper surface of the membrane, and the invading cells on the lower surface were stained and counted.[5]
Western Immunoblotting (U87)
-
U87 cells were treated with 50 μM naltriben for 24 hours.[2][5]
-
Cell lysates were collected, and protein concentrations were determined.
-
Proteins were separated by SDS-PAGE and transferred to a membrane.
-
The membrane was probed with primary antibodies against MMP-2, p-ERK1/2, t-ERK1/2, p-Akt, and t-Akt, followed by secondary antibodies.[2][5]
Visualizations
Signaling Pathway
Caption: Naltriben-induced signaling cascade in U87 glioblastoma cells.
Experimental Workflow
Caption: Generalized workflow for assessing naltriben's effects.
Discussion
The available data indicates that naltriben promotes migration in both U87 and U251 glioblastoma cell lines. In U87 cells, this effect is accompanied by enhanced invasion and is mediated through the activation of the TRPM7 channel, leading to Ca²⁺ influx and subsequent activation of the MAPK/ERK signaling pathway.[2][3] This signaling cascade results in the upregulation of MMP-2, a key enzyme involved in extracellular matrix degradation and cancer cell invasion.[2][3]
Interestingly, while prolonged exposure to naltriben reduces the viability of U87 cells, its primary described effect at concentrations that promote migration and invasion is not cytotoxic.[2][3] The pro-migratory effect of naltriben on U251 cells suggests a potentially conserved mechanism of action across different glioblastoma cell types, likely involving TRPM7 activation. However, without further data on the effects of naltriben on U251 cell invasion, viability, and signaling pathways, a direct and comprehensive comparison of its efficacy and mechanism of action remains incomplete.
Future research should aim to characterize the effects of naltriben on a broader panel of glioblastoma cell lines to determine the universality of its pro-migratory and pro-invasive effects and to elucidate any cell line-specific differences in signaling and response.
References
- 1. [PDF] Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
A Comparative Literature Review: Naltriben vs. Naltrindole Benzofuran
A Detailed Examination of Two Seminal Delta-Opioid Receptor Antagonists for Researchers and Drug Development Professionals
Naltriben (B52518) and its conceptual parent, naltrindole (B39905), have been instrumental in the pharmacological dissection of the delta-opioid receptor (δ-opioid receptor) system. As potent and selective antagonists, their differential affinities for δ-opioid receptor subtypes have illuminated the complex roles these receptors play in nociception, addiction, and mood regulation. This guide provides a comprehensive comparison of naltriben and naltrindole, presenting key experimental data, detailed methodologies for seminal assays, and visual representations of their mechanisms of action to aid researchers in their experimental design and interpretation.
Pharmacological Profile: A Tale of Two Affinities
Naltriben, the benzofuran (B130515) analog of naltrindole, distinguishes itself primarily through its selectivity for the δ₂-opioid receptor subtype, whereas naltrindole exhibits a more balanced affinity for both δ₁ and δ₂ subtypes.[1] This distinction has rendered naltriben an invaluable tool for differentiating the physiological roles of these receptor subtypes.[1] Furthermore, at higher concentrations, naltriben displays a notable secondary activity as a kappa-opioid (κ-opioid) receptor agonist, a characteristic not prominently observed with naltrindole.[1][2]
Quantitative Data Summary
The following tables summarize the binding affinities and in vivo potencies of naltriben and naltrindole across various opioid receptors and experimental paradigms.
Table 1: Opioid Receptor Binding Affinities (Ki in nM)
| Compound | δ-Opioid Receptor | μ-Opioid Receptor | κ-Opioid Receptor | Reference |
| Naltriben | 0.05 - 0.1 | 19.79 | 82.75 | [3] |
| Naltrindole | 0.037 | ~100-1000 | ~100-1000 | [4] |
Note: Ki values can vary between different experimental setups, including radioligand used and tissue preparation.
Table 2: In Vivo Antagonist Potency (Tail-Flick Assay)
| Compound | Agonist Challenged | Antagonist Effect (ED50 or Fold Shift) | Reference |
| Naltriben (s.c.) | DSLET (δ₂) | ~4-fold shift | [5] |
| Naltriben (s.c.) | DPDPE (δ₁) | 1.4-fold shift | [5] |
| Naltrindole (i.c.v.) | DSLET (δ₂) | ~4-fold shift | [5] |
| Naltrindole (i.c.v.) | DPDPE (δ₁) | 1.8-fold shift | [5] |
Key Experimental Protocols
The characterization of naltriben and naltrindole has relied heavily on two fundamental experimental techniques: the radioligand binding assay and the tail-flick test.
Radioligand Binding Assay
This in vitro technique is employed to determine the binding affinity of a ligand (like naltriben or naltrindole) for a specific receptor.
Objective: To quantify the binding affinity (Ki) of naltriben and naltrindole for δ, μ, and κ-opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from rat brain homogenates or recombinant cell lines).
-
Radioligand (e.g., [³H]naltrindole, [³H]DAMGO for μ, [³H]U-69593 for κ).
-
Unlabeled ligands (naltriben, naltrindole, and other standards).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize brain tissue or cells expressing the receptor of interest in a suitable buffer and centrifuge to isolate the cell membrane fraction.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled competitor ligand (naltriben or naltrindole).
-
Incubation: Incubate the plates to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the competitor ligand to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Tail-Flick Test
This in vivo assay is a measure of nociception in animals and is used to assess the analgesic or antagonist effects of compounds.
Objective: To determine the antagonist potency of naltriben and naltrindole against opioid-induced antinociception.
Materials:
-
Male ICR mice or Sprague-Dawley rats.
-
Tail-flick apparatus (radiant heat source or hot water bath).
-
Test compounds (naltriben, naltrindole) and an opioid agonist (e.g., DSLET, DPDPE).
-
Administration supplies (syringes, needles).
Procedure:
-
Acclimation: Acclimate the animals to the testing environment and the restraining device.
-
Baseline Latency: Measure the baseline tail-flick latency by applying the heat source to the animal's tail and recording the time it takes for the animal to flick its tail away. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.[6][7]
-
Compound Administration: Administer the antagonist (naltriben or naltrindole) via the desired route (e.g., subcutaneous, intracerebroventricular) at a specified time before the agonist.
-
Agonist Challenge: Administer the opioid agonist.
-
Post-treatment Latency: At the time of peak effect of the agonist, measure the tail-flick latency again.
-
Data Analysis: The antagonist effect is quantified by the degree to which it reduces the increase in tail-flick latency produced by the agonist. This can be expressed as a dose-response curve to calculate an ED50 value or as a fold-shift in the agonist's dose-response curve.
Signaling Pathways and Mechanisms of Action
The interaction of naltriben and naltrindole with opioid receptors initiates a cascade of intracellular events. The following diagrams illustrate these pathways.
Figure 1: Antagonistic action of naltriben and naltrindole at the δ-opioid receptor.
As antagonists, both naltriben and naltrindole bind to the δ-opioid receptor but do not activate it. This binding competitively blocks endogenous opioids, such as enkephalins, from binding and initiating the canonical G-protein signaling cascade.[8][9] The result is a prevention of the downstream effects associated with δ-opioid receptor activation, such as the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.
Figure 2: Agonistic action of naltriben at the κ-opioid receptor at high doses.
At higher concentrations, naltriben acts as an agonist at the κ-opioid receptor.[1][2] This activation leads to the coupling and activation of Gi/o proteins, which in turn modulate the activity of various downstream effectors, such as ion channels, resulting in neuronal inhibition.
Figure 3: A simplified workflow for assessing antagonist activity using the tail-flick test.
Beyond the Opioid Receptors: Non-Classical Effects
It is noteworthy that some studies have suggested that naltrindole and its derivatives, including naltriben, may exert effects that are not mediated by the classical opioid receptors. For instance, immunosuppressive activity has been observed in triple mu/delta/kappa-opioid receptor knockout mice, indicating the involvement of a yet-to-be-identified target.[10] Researchers should consider these potential non-opioid effects when interpreting data from studies utilizing these compounds.
Conclusion
Naltriben and naltrindole remain indispensable pharmacological tools for probing the intricacies of the δ-opioid receptor system. Their key difference lies in their selectivity for δ-opioid receptor subtypes, with naltriben favoring the δ₂ subtype. Additionally, naltriben's κ-opioid receptor agonism at higher doses presents both a potential confounding factor and an opportunity for further investigation. A thorough understanding of their respective pharmacological profiles, supported by robust experimental data and methodologies as outlined in this guide, is crucial for the design of incisive experiments and the accurate interpretation of their outcomes in the pursuit of novel therapeutics.
References
- 1. Naltriben - Wikipedia [en.wikipedia.org]
- 2. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of [3H]naltrindole binding to delta opioid receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential antagonism of delta opioid agonists by naltrindole and its benzofuran analog (NTB) in mice: evidence for delta opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tail flick test - Wikipedia [en.wikipedia.org]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Immunosuppression by delta-opioid antagonist naltrindole: delta- and triple mu/delta/kappa-opioid receptor knockout mice reveal a nonopioid activity. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Safety Operating Guide
Proper Disposal of Naltriben Mesylate: A Guide for Laboratory Professionals
Naltriben mesylate is a potent and selective δ2-opioid receptor antagonist used in neuroscience research.[1][2] Proper handling and disposal are crucial to ensure the safety of laboratory personnel and to minimize environmental impact. This guide provides detailed procedures for the safe disposal of this compound, aligned with standard laboratory safety practices.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for a comprehensive understanding of the compound's characteristics for safe handling and disposal.
| Property | Value |
| Molecular Formula | C₂₆H₂₅NO₄·CH₃SO₃H |
| Molecular Weight | 511.59 g/mol [3] |
| CAS Number | 122517-78-6[4] |
| Appearance | Solid |
| Purity | ≥98% |
| Solubility | Soluble to 50 mM in DMSO with gentle warming |
| Storage | Desiccate at room temperature |
Hazard Identification and Safety Precautions
This compound may be harmful if ingested, inhaled, or absorbed through the skin, potentially causing irritation to the skin, eyes, and respiratory tract.[5] One safety data sheet indicates that a related compound is fatal if swallowed and may cause drowsiness or dizziness.[6]
Precautionary Measures:
-
Wash skin thoroughly after handling.[6]
-
Do not eat, drink, or smoke when using this product.[6]
-
Use only in a well-ventilated area or outdoors.[6]
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Do not let the product enter drains.[5]
Step-by-Step Disposal Protocol
Waste material must be disposed of in accordance with national and local regulations.[6] Do not mix with other waste.[6]
-
Initial Decontamination:
-
For spills, sweep up the solid material and place it in a suitable, closed container for disposal.[5]
-
Clean the affected area with an appropriate solvent (e.g., ethanol) followed by soap and water.
-
-
Container Management:
-
Waste Segregation and Collection:
-
Segregate this compound waste from other laboratory waste streams to avoid incompatible chemical reactions.
-
Collect waste in a designated, sealed, and properly labeled container.
-
-
Final Disposal:
-
Dispose of the chemical waste through a licensed and certified hazardous waste disposal company.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific procedures and to schedule a waste pickup.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Naltriben - Wikipedia [en.wikipedia.org]
- 3. This compound | C27H29NO7S | CID 44246745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound supplier |CAS: 122517-78-6 (free base: 111555-58-9) |δ2 opioid receptor antagonist | AOBIOUS [aobious.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for Naltriben Mesylate
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of Naltriben mesylate, a potent and selective δ2-opioid receptor antagonist. Due to the compound's pharmacological activity and the incomplete toxicological data, a cautious approach is mandatory. Adherence to these procedures is essential to ensure personnel safety and prevent environmental contamination.
Hazard Assessment and Key Data
While specific occupational exposure limits for this compound have not been established, its potent biological activity necessitates stringent control measures. The precautionary principle must be applied, treating it as a hazardous substance. Available safety data indicates that it may be harmful if inhaled, swallowed, or absorbed through the skin, and can cause irritation to the eyes, skin, and respiratory tract.[1]
| Parameter | Value | Source |
| Chemical Name | This compound | [2] |
| CAS Number | 122517-78-6 | [2] |
| Molecular Formula | C₂₆H₂₅NO₄ • CH₃SO₃H | [2] |
| Molecular Weight | 511.6 g/mol | [2] |
| Physical Form | Solid | [2] |
| Known Hazards | May be harmful if inhaled, swallowed, or absorbed through the skin. Causes eye, skin, and respiratory tract irritation.[1] The toxicological properties have not been thoroughly investigated.[1] Should be considered hazardous.[2] | LKT Laboratories, Inc.[1], Cayman Chemical[2] |
| Solubility | Soluble in DMSO. | [2] |
| Storage | Store at -20°C. | [2] |
Operational Plan: From Receipt to Disposal
This section outlines the step-by-step procedures for safely handling this compound throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks within a fume hood.
-
Labeling: Ensure the container is clearly labeled with the compound name, date received, and hazard warnings.
-
Storage: Store the compound in its original, tightly sealed container in a designated, secure, and ventilated location at -20°C.[2] Maintain an accurate inventory.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory for all procedures involving this compound.
-
Respiratory Protection: For handling the solid compound, a NIOSH-approved respirator (e.g., N95, or preferably a powered air-purifying respirator - PAPR) is required to prevent inhalation of airborne particles.
-
Eye and Face Protection: Chemical safety goggles and a face shield must be worn.
-
Hand Protection: Use double-gloving with chemically resistant nitrile gloves. Inspect gloves for any tears or punctures before use.
-
Body Protection: A disposable lab coat or gown with long sleeves and tight cuffs is required. For larger quantities or when there is a risk of splashing, chemical-resistant coveralls are recommended.
Handling Procedures (Weighing and Solution Preparation)
All handling of solid this compound and preparation of stock solutions must be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Preparation: Before starting, decontaminate the work surface. Assemble all necessary equipment (spatulas, weigh boats, vials, solvent, etc.) within the fume hood.
-
Weighing: Use a dedicated, calibrated analytical balance inside the fume hood. Handle the solid compound gently to avoid generating dust.
-
Dissolution: Add the solvent (e.g., DMSO) slowly to the vial containing the weighed compound.[2] Cap the vial securely and mix gently until dissolved.
-
Labeling Solutions: Clearly label all solution vials with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
Experimental Use
-
Controlled Area: Designate a specific area within the laboratory for experiments involving this compound.
-
Solution Handling: When working with solutions, exercise caution to prevent splashes and aerosol generation. Use luer-lock syringes and needles for transfers.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels, lab coats) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour this compound waste down the drain.
-
Deactivation (Optional): For larger quantities, chemical deactivation may be considered. Consult your institution's Environmental Health and Safety (EHS) office for approved protocols. This may involve treatment with a chemical that renders the compound inert.
-
Final Disposal: All hazardous waste must be disposed of through your institution's EHS-approved hazardous waste management program. Follow all local, state, and federal regulations.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spills: Evacuate the area. For small spills of solid material, gently cover with a damp paper towel to avoid raising dust, then clean with an appropriate decontaminating solution. For liquid spills, absorb with an inert material and place in the hazardous waste container. For large spills, contact your institution's EHS office immediately.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
